3-Fluoro-5-(3-furyl)phenol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H7FO2 |
|---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
3-fluoro-5-(furan-3-yl)phenol |
InChI |
InChI=1S/C10H7FO2/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h1-6,12H |
InChI Key |
RMEMYBFCERGDJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C2=CC(=CC(=C2)F)O |
Origin of Product |
United States |
Foundational & Exploratory
The Furan Ring: A Privileged Scaffold in the Bioactivity of Fluorinated Phenols
An In-Depth Technical Guide for Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into drug candidates is a cornerstone of rational design. This guide provides an in-depth technical exploration of the synergistic role the furan ring plays in modulating the bioactivity of fluorinated phenols. We will dissect the intricate interplay between the electron-rich furan moiety, the versatile phenol group, and the unique properties of fluorine. This synthesis of chemical attributes frequently yields compounds with enhanced potency and optimized pharmacokinetic profiles. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, mechanisms of action, and structure-activity relationships (SAR) of this promising class of molecules, with a focus on their anticancer, antimicrobial, and antioxidant activities.
Introduction: The Strategic Alliance of Fluorine, Phenol, and Furan
The development of novel therapeutics is a multi-faceted challenge, demanding a sophisticated understanding of how molecular structure dictates biological function. Two powerful strategies in this endeavor are the incorporation of fluorine and the use of heterocyclic scaffolds.
-
The Fluorine Factor: The introduction of fluorine, the most electronegative element, into a molecule can dramatically alter its physicochemical properties.[1][2] Due to its small size, it can act as a hydrogen isostere, yet it profoundly impacts lipophilicity, metabolic stability, and binding affinity through electrostatic interactions.[1][2][3] This "fluorine effect" is a well-established tool for enhancing drug-like properties.
-
The Furan Scaffold: The furan ring, a five-membered aromatic heterocycle, is a versatile pharmacophore present in numerous natural and synthetic bioactive compounds.[4][5] It often serves as a bioisostere for phenyl rings, offering a modified steric and electronic profile that can improve bioavailability and receptor interactions.[4][6] Its electron-rich nature allows for diverse chemical interactions, including hydrogen bonding and π–π stacking, which are crucial for target binding.[7]
When combined with a phenol—a known antioxidant and key interacting group in many biological targets—and modified with fluorine, the furan ring becomes part of a powerful triad. The electron-withdrawing nature of fluorine can stabilize the often-labile furan ring, while the entire fluorinated furan-phenol scaffold presents a unique electronic and steric profile for interaction with biological targets.[3] This guide will explore the tangible outcomes of this strategic molecular alliance.
Synthetic Strategies: Crafting the Core Scaffold
The synthesis of fluorinated phenols containing a furan ring requires a strategic approach, often involving multi-step sequences. The choice of pathway depends on the desired substitution pattern and the availability of starting materials. Key strategies include the construction of the furan ring, the formation of the phenol, and the introduction of fluorine.
Generalized Synthetic Workflow
A common approach involves a Diels-Alder reaction using a furan derivative as the diene, followed by an aromatization step to yield the phenolic ring.[8] Fluorine can be introduced either on the starting materials or on the final scaffold.
Caption: Generalized synthetic pathways to fluorinated furan-phenols.
Experimental Protocol: Deoxyfluorination of a Phenol Precursor
This protocol provides a conceptual framework for the nucleophilic deoxyfluorination of a pre-synthesized furan-containing phenol, adapted from methodologies for converting phenols to aryl fluorides.[2]
Objective: To introduce a fluorine atom onto the phenolic ring of a furan-phenol precursor.
Materials:
-
Furan-phenol starting material
-
Sulfuryl fluoride (SO₂F₂)
-
Tetramethylammonium fluoride (NMe₄F)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Reaction vessel suitable for pressure
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
Activation of Phenol: In a clean, dry reaction vessel, dissolve the furan-phenol starting material in anhydrous acetonitrile.
-
Carefully introduce a stoichiometric equivalent of a base (e.g., a non-nucleophilic amine) to deprotonate the phenol.
-
Cool the mixture to 0°C.
-
Slowly bubble sulfuryl fluoride (SO₂F₂) gas through the solution to form the aryl fluorosulfonate (ArOFs) intermediate. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Causality: The highly electrophilic ArOFs intermediate is an excellent leaving group, priming the molecule for nucleophilic substitution.
-
Fluorination: Once the formation of the intermediate is complete, carefully add tetramethylammonium fluoride (NMe₄F) to the reaction mixture.
-
Allow the reaction to warm to room temperature or gently heat (e.g., 60-80°C) as required for less activated substrates.[2] The reaction is typically run for 4-12 hours. Causality: The fluoride anion from NMe₄F acts as the nucleophile, displacing the fluorosulfonate group to form the C-F bond.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the pure fluorinated furan-phenol.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS). Trustworthiness: This multi-technique validation ensures the unambiguous identification of the target molecule and confirms the success of the fluorination.
Anticancer Activity: Targeting Uncontrolled Proliferation
Furan-containing molecules, particularly those with fluorine and phenol moieties, have emerged as a promising class of anticancer agents.[1][9] Their mechanisms of action are often multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.[9][10]
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which these compounds exert their cytotoxic effects is through the induction of programmed cell death, or apoptosis. This is often achieved by modulating key signaling pathways that control cell survival and death. For instance, some furan derivatives have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and caspase activation.[10]
Caption: Intrinsic apoptosis pathway induced by fluorinated furan-phenols.
Quantitative Data: Cytotoxic Efficacy
The potency of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fluorinated Purine Nucleosides (Furanose moiety) | HCT116 (Colon) | Sub-micromolar | [1] |
| Fluorinated Purine Nucleosides (Furanose moiety) | 143B (Osteosarcoma) | Low-micromolar | [1] |
| Furan-based Pyridine Carbohydrazide | MCF-7 (Breast) | 4.06 | [10] |
| Furan-based N-phenyl Triazinone | MCF-7 (Breast) | 2.96 | [10] |
| Furan-fused Chalcone Derivative | NCI-H460 (Lung) | 0.0029 | [10] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cultured cells.[6]
Objective: To determine the IC₅₀ value of a test compound.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. Causality: This allows cells to adhere and enter a logarithmic growth phase, ensuring a healthy and responsive population for testing.
-
Compound Treatment: Prepare serial dilutions of the fluorinated furan-phenol compound in the appropriate cell culture medium. Add these dilutions to the wells, including a vehicle-only control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis. Trustworthiness: The use of a dose-response curve and statistical analysis provides a robust and reproducible measure of compound potency.
Antimicrobial Activity: Combating Pathogenic Microbes
The furan scaffold is a key component in many antimicrobial agents.[11] The addition of fluorine and a phenol group can enhance this activity, leading to compounds effective against a range of bacteria and fungi.[12][13]
Mechanism of Action
The antimicrobial action of phenolic compounds often involves disruption of the microbial cell membrane.[14] The lipophilic character, enhanced by the furan ring and fluorine atoms, allows the molecule to partition into the lipid bilayer. This disrupts membrane integrity, leading to increased permeability, leakage of essential ions and metabolites, and ultimately, cell death.[14]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 3-aryl-3(furan-2-yl) propanoic acid | Escherichia coli | 64 | [11] |
| Furan-2,4-disubstituted derivatives | Escherichia coli | Not specified, but "superior" | [11] |
| Furan-2,4-disubstituted derivatives | Proteus vulgaris | Not specified, but "superior" | [11] |
| Halogenated Chalcones (Flavonoid precursors) | Staphylococcus aureus | 31.25 - 125 | [13] |
Antioxidant Properties: Neutralizing Oxidative Stress
Phenolic compounds are well-known for their antioxidant properties, which are critical in combating diseases associated with oxidative stress.[12][15] The furan ring and fluorine substituents modulate the phenol's ability to scavenge free radicals.
Mechanism of Action: Radical Scavenging
The primary antioxidant mechanism for phenols is hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates its hydrogen atom to a free radical, neutralizing it.[16] The resulting phenoxyl radical is stabilized by resonance. The electronic properties of the fluorinated furan ring can influence the O-H bond dissociation energy (BDE) of the phenol, tuning its radical scavenging efficiency.[16] A lower BDE generally correlates with better antioxidant activity.
Caption: Hydrogen Atom Transfer (HAT) mechanism for radical scavenging.
Quantitative Data: DPPH Radical Scavenging Assay
The antioxidant capacity can be quantified by an IC₅₀ value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.
| Compound Class | DPPH Scavenging IC₅₀ | Reference |
| 2-(p-hydroxy phenyl styryl)-furan | ~40 µM | [16] |
| Furanone from mushroom extract | Effective, but not quantified | [12] |
| Vitamin E (Reference) | Comparable to 2-(p-hydroxy phenyl styryl)-furan | [16] |
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To measure the free radical scavenging capacity of a test compound.
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a fresh solution of DPPH in the same solvent to a final absorbance of ~1.0 at 517 nm.
-
Reaction Setup: In a 96-well plate or cuvettes, add various concentrations of the test compound solution.
-
Initiation: Add the DPPH solution to each well/cuvette to start the reaction. Include a control containing only the solvent and DPPH. Causality: The DPPH radical has a deep violet color. When it is reduced by an antioxidant, the color fades to a pale yellow.
-
Incubation: Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each sample at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.
-
Analysis: Plot the scavenging percentage against the compound concentration to determine the IC₅₀ value. Trustworthiness: This widely-used, robust assay provides a standardized measure of antioxidant potential, allowing for direct comparison between novel compounds and known standards like Vitamin C or Trolox.
Conclusion and Future Outlook
The integration of a furan ring into fluorinated phenol structures creates a powerful molecular framework with significant therapeutic potential. The synergistic interplay between the three components—the bio-active phenol, the versatile furan scaffold, and the property-enhancing fluorine atom—yields compounds with potent anticancer, antimicrobial, and antioxidant activities. The structure-activity relationships highlighted in this guide underscore the tunability of this scaffold, where minor modifications can lead to substantial changes in biological efficacy.
Future research should focus on expanding the chemical space of these derivatives, exploring diverse substitution patterns on both the furan and phenyl rings. A deeper investigation into their in vivo efficacy, metabolic fate, and toxicity profiles will be crucial for translating these promising scaffolds from the laboratory to clinical applications. The self-validating protocols and mechanistic insights provided herein offer a solid foundation for drug development professionals to build upon in the quest for novel, more effective therapeutics.
References
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (2024). Vertex AI Search.
- Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. (n.d.). Vertex AI Search.
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
- Unlocking the Anticancer Potential of Furan-Based Compounds: A Comparative Guide to Mechanisms of Action - Benchchem. (n.d.). Vertex AI Search.
- Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC. (n.d.). Vertex AI Search.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (n.d.). Vertex AI Search.
- Furan: A Promising Scaffold for Biological Activity. (2024). Vertex AI Search.
- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - Semantic Scholar. (2022). Vertex AI Search.
- DFT investigation of physicochemical and antioxidant properties of fluorin
- Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships - Benchchem. (n.d.). Vertex AI Search.
- Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study - INIS-IAEA. (2021). Vertex AI Search.
- Synthesis and biological activities of furan derivatives - ResearchG
- Furan: A Promising Scaffold for Biological Activity. (2024). Vertex AI Search.
- Catalytic synthesis of renewable phenol derivatives from biobased furanic deriv
- Antimicrobial Activities and Mode of Flavonoid Actions - MDPI. (2023). Vertex AI Search.
- Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC. (n.d.). Vertex AI Search.
- Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates | Journal of the American Chemical Society. (2017). Vertex AI Search.
Sources
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijabbr.com [ijabbr.com]
- 8. Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ijabbr.com [ijabbr.com]
- 12. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activities and Mode of Flavonoid Actions [mdpi.com]
- 14. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
3-Fluoro-5-(3-furyl)phenol CAS number and chemical identifiers
The following technical guide provides an in-depth analysis of 3-Fluoro-5-(3-furyl)phenol , a specialized biaryl building block used in medicinal chemistry.
As of the current chemical literature and commercial catalogs, this specific compound does not have a widely indexed Chemical Abstracts Service (CAS) Registry Number in the public domain. It is typically classified as a custom synthesis intermediate , generated in-situ or on-demand for structure-activity relationship (SAR) studies.
This guide is structured to provide the synthesis protocols , precursor identifiers , and design rationale required to access and utilize this compound in drug discovery.
Part 1: Chemical Identity & Datasheet
Since a direct commercial CAS is unavailable, the compound is defined by its structure and synthetic precursors.
| Property | Detail |
| Compound Name | 3-Fluoro-5-(3-furyl)phenol |
| IUPAC Name | 3-Fluoro-5-(furan-3-yl)phenol |
| Molecular Formula | C₁₀H₇FO₂ |
| Molecular Weight | 178.16 g/mol |
| CAS Number | Not Assigned / Custom Synthesis (See Precursors below) |
| SMILES (Canonical) | Oc1cc(F)cc(c2ccoc2)c1 |
| Predicted pKa | ~8.9 (Acidic, enhanced by F-substitution) |
| Predicted LogP | ~2.3 (Moderate lipophilicity) |
| H-Bond Donors/Acceptors | 1 Donor (Phenol OH) / 2 Acceptors (Phenol O, Furan O) |
Key Precursors (Required for Synthesis)
To synthesize this compound, researchers must procure the following validated building blocks:
| Component | Chemical Name | CAS Number | Role |
| Scaffold A | 3-Bromo-5-fluorophenol | 433939-27-6 | Electrophile (Aryl Halide) |
| Scaffold B | 3-Furylboronic acid | 55552-70-0 | Nucleophile (Boronic Acid) |
Part 2: Structural Analysis & Design Rationale
This scaffold is a strategic "fragment" in medicinal chemistry, often used to replace unstable biaryl systems or to modulate metabolic profiles.
The Fluorine Effect (Metabolic Blocking)
The fluorine atom at the meta position (C3) serves two critical functions:
-
Metabolic Stability: It blocks the metabolically vulnerable C3 position on the phenol ring, preventing Phase I oxidation (hydroxylation) by Cytochrome P450 enzymes.
-
pKa Modulation: The electronegative fluorine exerts an inductive effect (-I), lowering the pKa of the phenolic hydroxyl group (from ~10.0 to ~8.9). This increases the acidity, potentially enhancing hydrogen bond strength with target protein residues (e.g., hinge regions in kinases).
The Furan Bioisostere
The 3-furyl group at C5 acts as a bioisostere for a phenyl or pyridine ring.
-
Reduced Lipophilicity: Compared to a phenyl group, the furan ring is less lipophilic (lower cLogP), improving aqueous solubility.
-
Pi-Stacking: The aromatic furan ring maintains the ability to engage in
stacking interactions within hydrophobic binding pockets. -
Rotational Freedom: The C-C bond between the benzene and furan rings allows for conformational adaptation, though the ortho protons provide some torsional strain that favors non-planar conformations.
Visualization: SAR Logic
Figure 1: Structure-Activity Relationship (SAR) logic for the 3-Fluoro-5-(3-furyl)phenol scaffold.
Part 3: Synthetic Route (Suzuki-Miyaura Coupling)
Since the compound is not a standard catalog item, the following self-validating protocol is recommended. This method utilizes the Suzuki-Miyaura cross-coupling reaction, which is robust for phenol-containing halides.
Reaction Scheme
Reactants: 3-Bromo-5-fluorophenol (1.0 eq) + 3-Furylboronic acid (1.2 eq) Catalyst: Pd(PPh₃)₄ (5 mol%) Base: K₂CO₃ (2.0 eq) or Na₂CO₃ Solvent: DME/H₂O (4:1) or 1,4-Dioxane/H₂O
Step-by-Step Protocol
-
Preparation: In a microwave vial or round-bottom flask, charge 3-Bromo-5-fluorophenol (CAS 433939-27-6) and 3-Furylboronic acid (CAS 55552-70-0).
-
Solvation: Add Dimethoxyethane (DME) and degassed water (4:1 ratio). The phenol is soluble in DME.
-
Base Addition: Add Potassium Carbonate (K₂CO₃). The base facilitates the transmetallation step.
-
Degassing: Sparge the mixture with Argon or Nitrogen for 5-10 minutes to remove oxygen (critical to prevent homocoupling or catalyst oxidation).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[1]
-
Reaction: Heat to 85-90°C for 12-16 hours (thermal) or 120°C for 30 mins (microwave).
-
Work-up: Cool to RT. Acidify slightly with 1M HCl (to pH ~4-5) to ensure the phenol is protonated. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.
-
Purification: Flash column chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Hexanes:Ethyl Acetate (Gradient 0-30% EtOAc). The phenol is polar; the furan adds some lipophilicity.
-
Expected Rf: ~0.3-0.4 in 20% EtOAc/Hexanes (UV active).
-
Visualization: Synthesis Workflow
Figure 2: Synthetic workflow for the Suzuki coupling of the target scaffold.
Part 4: Safety & Handling
-
Fluorophenols: Generally toxic and irritating. 3-Bromo-5-fluorophenol carries H302 (Harmful if swallowed) and H315/H319 (Skin/Eye irritation). Handle in a fume hood.
-
Boronic Acids: 3-Furylboronic acid is relatively stable but can dehydrate to the boroxine trimer (anhydride) upon storage. This does not affect the reaction stoichiometry significantly but verify purity if the solid appears "glassy."
-
Furan Moiety: Furans can be sensitive to strong acids (ring opening) and oxidation. Avoid harsh acidic workups or prolonged exposure to air/light in solution.
Part 5: References
-
3-Bromo-5-fluorophenol Datasheet & Properties
-
Source: Fisher Scientific / Thermo Scientific Chemicals[2]
-
-
3-Furylboronic Acid Datasheet
-
Source: TCI Chemicals[3]
-
-
General Suzuki-Miyaura Coupling Protocol for Phenols
-
Source: Organic Chemistry Portal
-
URL:[Link]
-
Sources
Methodological & Application
Step-by-step synthesis of 3-Fluoro-5-(3-furyl)phenol via Suzuki coupling
An Application Guide for the Synthesis of 3-Fluoro-5-(3-furyl)phenol via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Furylphenols
In the landscape of modern drug discovery and materials science, the synthesis of highly functionalized biaryl scaffolds is of paramount importance. The 3-Fluoro-5-(3-furyl)phenol motif represents a valuable building block, combining the electronic properties of a fluorinated phenol with the unique structural and chemical characteristics of a furan ring. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a molecule, while the furan moiety is a common feature in numerous biologically active compounds.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C(sp²)–C(sp²) bonds, making it an ideal choice for the synthesis of this target molecule.[3][4]
This application note provides a detailed, step-by-step protocol for the synthesis of 3-Fluoro-5-(3-furyl)phenol. It delves into the mechanistic rationale behind the chosen conditions, offering insights grounded in established organometallic principles to guide researchers toward a successful and reproducible outcome.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that couples an organoboron species with an organohalide using a palladium catalyst and a base.[3] The catalytic cycle is a well-studied sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromo-5-fluorophenol), forming a Pd(II) complex.
-
Transmetalation: This is the crucial step where the organic group from the organoboron species (furan-3-boronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (a boronate), which facilitates the transfer.[6][7][8][9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]
Catalytic Cycle Diagram
Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction
Experimental Protocol: Synthesis of 3-Fluoro-5-(3-furyl)phenol
This protocol is designed for a typical laboratory scale (1-5 mmol). All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (for 1 mmol scale) | Equivalents |
| 3-Bromo-5-fluorophenol | 433939-27-6 | 191.00 | 191 mg | 1.0 |
| Furan-3-boronic acid | 55552-70-0 | 111.89 | 134 mg | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 14221-01-3 | 1155.56 | 35 mg | 0.03 (3 mol%) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 415 mg | 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 8 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 2 mL | - |
Rationale for Reagent Selection
-
Aryl Halide: 3-Bromo-5-fluorophenol is chosen as the electrophilic partner. Aryl bromides offer a good balance of reactivity and stability, generally being more reactive than aryl chlorides but more cost-effective than aryl iodides.[4]
-
Boronic Acid: Furan-3-boronic acid is the nucleophilic partner. An excess (1.2 equivalents) is used to drive the reaction to completion and compensate for potential competitive protodeboronation, a known side reaction for electron-rich heteroaryl boronic acids.[10][11][12]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a reliable and commercially available Pd(0) precatalyst that is effective for a wide range of Suzuki couplings. The phosphine ligands stabilize the palladium center.[13]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is crucial. It is soluble in the aqueous phase and activates the furan-3-boronic acid to the corresponding boronate, increasing its nucleophilicity for the transmetalation step.[6][9]
-
Solvent System: A biphasic mixture of 1,4-dioxane and water is employed. Dioxane solubilizes the organic reagents and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[13][14]
Step-by-Step Procedure
-
Reaction Setup:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorophenol (191 mg, 1.0 mmol) and furan-3-boronic acid (134 mg, 1.2 mmol).
-
Add potassium carbonate (415 mg, 3.0 mmol).
-
-
Solvent Addition and Degassing:
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Crucial Step: Degas the reaction mixture thoroughly to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[5][10] This can be achieved by bubbling argon or nitrogen gas through the stirred solution for 15-20 minutes.
-
-
Catalyst Addition:
-
Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), to the reaction mixture. The mixture will typically turn a yellowish color.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C using an oil bath.
-
Maintain vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours.
-
-
Work-up Procedure:
-
Once the reaction is complete (consumption of the starting aryl bromide), cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20-30%).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 3-Fluoro-5-(3-furyl)phenol as a solid or oil.
-
Overall Experimental Workflow
Sources
- 1. ossila.com [ossila.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Aqueous cross-coupling: highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Strategic Synthesis of 3-Fluoro-5-(3-furyl)phenol: Catalyst Selection and Protocol Optimization
Introduction & Strategic Analysis
The synthesis of 3-Fluoro-5-(3-furyl)phenol represents a classic challenge in medicinal chemistry: constructing a meta-substituted biaryl system containing both an acidic phenol and a sensitive heteroaromatic moiety.[1][2] This scaffold is increasingly relevant in drug discovery, where the fluorine atom imparts metabolic stability and the furan ring acts as a bioisostere for phenyl or pyridine groups, offering unique hydrogen-bonding potential.[2]
Retrosynthetic Logic
The 1,3,5-substitution pattern dictates a cross-coupling approach.[2] While nucleophilic aromatic substitution (
Critical Decision Point: The primary synthetic divergence lies in the handling of the phenolic hydroxyl group:
-
Route A (Protected): Masks the phenol (e.g., MOM, TBS) to prevent catalyst poisoning and side reactions.[2] Recommended for scale-up and high purity.[1][2]
-
Route B (Direct): Utilizes advanced catalyst systems to couple the free phenol directly.[2] Recommended for rapid analog generation (Medicinal Chemistry).
Pathway Visualization
The following diagram outlines the strategic workflow and decision gates.
Figure 1: Retrosynthetic strategy comparing the Protected Route (A) vs. Direct Coupling Route (B).
Reagent Selection Guide
Success in this synthesis hinges on mitigating protodeboronation (loss of the boron group from the furan ring) and managing the acidity of the phenol.[2]
Catalyst & Ligand Selection
| Reagent | Role | Recommendation | Mechanism/Rationale |
| XPhos Pd G3 | Catalyst | Primary Choice (Route B) | Bulky biaryl phosphine ligand promotes oxidative addition of electron-rich aryl bromides and prevents catalyst deactivation by the free phenol [1].[1][2] |
| Pd(dppf)Cl₂·DCM | Catalyst | Primary Choice (Route A) | Robust, bidentate ligand with a large bite angle.[2] Excellent stability for standard couplings where the phenol is protected.[2] |
| Pd(PPh₃)₄ | Catalyst | Secondary Choice | inexpensive but air-sensitive.[1][2] Often requires higher catalyst loading (5-10 mol%).[1][2] |
| 3-Furylboronic acid | Nucleophile | Standard | Commercially available.[1][2] Warning: Prone to protodeboronation in aqueous base.[2] |
| 3-Furylboronic acid pinacol ester | Nucleophile | Alternative | Higher stability than the free acid.[1][2] Use if the acid gives low yields due to decomposition [2].[2] |
Base & Solvent Systems
| Component | Choice | Why? |
| Base | K₃PO₄ (2.0-3.0 equiv) | Milder than carbonates; phosphate buffers the pH, reducing the rate of furan protodeboronation [3].[1][2] |
| Base | Cs₂CO₃ | Useful for sterically hindered couplings due to the "Cesium Effect" (higher solubility in organics).[2] |
| Solvent | 1,4-Dioxane / Water (4:1) | Universal solvent system.[1][2] The water is essential for the transmetallation step in Suzuki couplings.[2] |
| Solvent | n-Butanol | Recommended if using DABO-boronates or requiring higher temperatures without pressure vessels.[1][2] |
Detailed Experimental Protocols
Protocol A: The "Robust" Route (Protected Phenol)
Best for scale-up (>5g) and ensuring high purity.[1][2]
-
Dissolve 3-bromo-5-fluorophenol (1.0 equiv) in anhydrous DCM (0.5 M).
-
Cool to 0°C. Add DIPEA (2.5 equiv).
-
Add MOM-Cl (1.2 equiv) dropwise.[1][2] ( Caution: MOM-Cl is a carcinogen.)[1][2]
-
Warm to RT and stir for 4 hours. Quench with sat. NaHCO₃.
-
Extract (DCM), dry (Na₂SO₄), and concentrate.[2] Yield is typically >90%.[1]
Step 2: Suzuki Coupling
-
Charge: In a reaction vial, combine:
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).
-
Reaction: Seal and heat to 90°C for 12 hours.
-
Workup: Cool, filter through Celite, dilute with EtOAc, wash with brine.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Step 3: Deprotection
-
Dissolve intermediate in MeOH.
-
Add 6N HCl (5 equiv) or concentrated HCl (catalytic amount) in iPrOH.
-
Stir at 50°C for 2 hours.
Protocol B: The "Direct" Route (Unprotected Phenol)
Best for rapid synthesis (<100mg) or library generation.[2]
-
Setup: Use a microwave vial equipped with a magnetic stir bar.
-
Reagents: Add:
-
Solvent: Add degassed THF/Water (10:1) . Note: THF is often better than dioxane for XPhos systems.[1][2]
-
Conditions:
-
Thermal: 80°C oil bath for 4-6 hours.
-
Microwave: 100°C for 30 minutes.
-
-
Workup: Acidify carefully to pH ~5 with 1N HCl (to protonate the phenol for extraction), extract with EtOAc.
-
Purification: Silica gel chromatography using a gradient of 0-30% EtOAc in Hexanes.
-
Note: The product is a phenol; adding 1% acetic acid to the eluent can reduce streaking.[2]
-
Troubleshooting & Optimization
The "Black Box" of Failure: Protodeboronation
The 3-furyl group is electron-rich, making the boronic acid C-B bond susceptible to hydrolysis before it can transmetallate to the Palladium.[1][2]
Symptoms:
-
Recovery of starting material (bromide).
-
Presence of Furan (volatile) or Boric acid in crude.
Solutions:
-
Switch to Anhydrous Conditions: Use Pd(OAc)₂ / SPhos with K₃PO₄ in anhydrous Toluene.
-
Slow Addition: Add the boronic acid (dissolved in solvent) via syringe pump over 2 hours to the hot reaction mixture containing the catalyst and bromide. This keeps the concentration of free boronic acid low relative to the catalyst [4].[2][4]
-
Ligand Switch: If conversion is low, switch to Sphos or RuPhos , which are specialized for difficult heteroaryl couplings.[2]
Mechanistic Insight
The following diagram illustrates the critical Transmetallation step where the competition between productive coupling and protodeboronation occurs.
Figure 2: Mechanistic competition during the catalytic cycle.
Safety & Handling
-
Fluorophenols: 3-Bromo-5-fluorophenol is an irritant and potentially toxic if absorbed.[1][2] Wear nitrile gloves and work in a fume hood.[2]
-
Furans: Many furan derivatives are suspected carcinogens.[2] Avoid inhalation of dust/vapors.
-
Waste: Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before waste disposal, especially in drug development contexts to meet ppm limits.[2]
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands."[2] Accounts of Chemical Research, 2008.
-
Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling."[1][2] Chemical Society Reviews, 2014.[2]
-
Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids."[1][2] Journal of the American Chemical Society, 2010.[2]
Sources
- 1. CN102260143A - Production process for 3-fluorophenol - Google Patents [patents.google.com]
- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Note: Chemoselective Functionalization of 3-Fluoro-5-(3-furyl)phenol
This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes the preservation of the sensitive furan moiety while leveraging the electronic properties of the fluorine substituent.
Executive Summary
The functionalization of 3-Fluoro-5-(3-furyl)phenol presents a specific chemoselective challenge: utilizing the nucleophilic phenol group without degrading the acid-sensitive, oxidation-prone furan ring.[1] This guide outlines protocols for O-alkylation and C-O cross-coupling that have been optimized to avoid furan ring-opening (polymerization) and defluorination.[1]
Key Chemical Constraints:
-
Furan Lability: The furan ring is highly susceptible to acid-catalyzed hydrolysis (ring opening to dicarbonyls) and electrophilic attack.[1] Strictly avoid strong Brønsted acids (pH < 4). [1]
-
Phenol Acidity: The electron-withdrawing fluorine (σ_m = 0.[1]34) and 3-furyl group lower the pKa of the phenol to approximately 8.8–9.1 (vs. 10.0 for phenol). This facilitates deprotonation by mild bases (e.g., K₂CO₃, Cs₂CO₃) but slightly reduces the nucleophilicity of the resulting phenoxide.
Strategic Decision Framework
Before selecting a protocol, analyze the electrophile type using the decision tree below.
Figure 1: Decision matrix for functionalizing 3-Fluoro-5-(3-furyl)phenol. Blue paths indicate the most robust protocols for this specific scaffold.
Protocol A: Soft-Base Mediated O-Alkylation (Williamson Ether Synthesis)
Objective: Synthesis of alkyl ethers (e.g., linker attachment, lipophilic tail addition). Rationale: The use of Cesium Carbonate (Cs₂CO₃) in DMF is critical. Cs₂CO₃ provides the "cesium effect" (enhanced solubility and "naked" anion reactivity), allowing the reaction to proceed at lower temperatures (RT to 60°C), preserving the furan ring.
Materials
-
Substrate: 3-Fluoro-5-(3-furyl)phenol (1.0 equiv)
-
Electrophile: Alkyl Bromide or Iodide (1.1–1.2 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃), anhydrous (1.5–2.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.1 M concentration)
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-5-(3-furyl)phenol in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Note: DMF stabilizes furan derivatives better than protic solvents.[1]
-
-
Deprotonation: Add Cs₂CO₃ in a single portion. Stir at Room Temperature (RT) for 15–30 minutes.
-
Visual Check: The solution may turn slightly yellow/orange as the phenoxide forms.
-
-
Addition: Add the Alkyl Halide dropwise via syringe.
-
Reaction: Stir at RT. If the electrophile is sterically hindered, heat to 50–60°C.
-
Caution:Do not exceed 80°C to prevent thermal decomposition of the furan or polymerization.
-
-
Monitoring (Self-Validating Step): Monitor via TLC or LC-MS.
-
Success Marker: Disappearance of the phenol peak.
-
Integrity Marker: Retention of the furan UV signature (distinct absorption ~210-220 nm).[1]
-
-
Workup: Dilute with EtOAc and wash copiously with water and LiCl solution (to remove DMF).[1]
-
Purification: Silica gel chromatography (Hexanes/EtOAc). Use silica deactivated with 1% Et₃N if the product is acid-sensitive.[1]
Protocol B: Palladium-Catalyzed C-O Cross-Coupling (Buchwald-Hartwig)
Objective: Synthesis of biaryl ethers (e.g., scaffold extension).[1] Rationale: Standard Ullmann conditions (Cu/high heat) often degrade furans.[1] This protocol uses a Pd(0) source with a bulky biaryl phosphine ligand (e.g., tBuXPhos or RockPhos) which facilitates reductive elimination at temperatures < 90°C.
Materials
-
Substrate: 3-Fluoro-5-(3-furyl)phenol (1.0 equiv)
-
Coupling Partner: Aryl Bromide/Chloride (1.0–1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂
-
Ligand: tBuXPhos or RockPhos (2–4 mol%)
-
Base: K₃PO₄ (2.0 equiv) - Chosen over NaOtBu to reduce basicity-related side reactions.[1]
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Procedure
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd source and Ligand in the solvent and stir for 5 mins to generate the active L-Pd(0) species.
-
Reaction Assembly: Add the phenol, aryl halide, and K₃PO₄ to the reaction vessel.
-
Execution: Heat to 80°C (oil bath temperature).
-
Workup: Filter through a pad of Celite to remove palladium residues. Concentrate and purify via column chromatography.[1]
QC & Self-Validating Systems
To ensure the furan ring has survived the transformation, use the following analytical checkpoints.
Table 1: Structural Integrity Checkpoints
| Feature | Method | Diagnostic Signal | Indication of Failure (Degradation) |
| Furan Ring | ¹H NMR | 3 distinct peaks in aromatic region: 1) ~7.7 ppm (s, 1H, C2-H)2) ~7.5 ppm (t, 1H, C5-H)3) ~6.7 ppm (m, 1H, C4-H) | Disappearance of signals; appearance of broad aliphatic peaks (polymer) or aldehyde signals (~9-10 ppm) indicating ring opening.[4][5] |
| Phenol Conversion | IR | Disappearance of broad -OH stretch (3200–3500 cm⁻¹) | Presence of -OH stretch indicates incomplete reaction.[1] |
| Fluorine | ¹⁹F NMR | Single singlet ~ -110 to -115 ppm | Appearance of new F peaks indicates defluorination or nucleophilic aromatic substitution (S_NAr) at the fluorine site.[1] |
Diagram: Experimental Workflow with QC Gates
Figure 2: Operational workflow emphasizing the "Neutral Wash" requirement and NMR validation of the furan ring.
References
-
Williamson Ether Synthesis & Phenol Acidity
-
Buchwald-Hartwig Cross-Coupling
-
Furan Stability & Reactivity
-
Properties of Fluorophenols
Sources
- 1. 3-Fluorophenol | C6H5FO | CID 9743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Phenol, 3-fluoro- [webbook.nist.gov]
- 13. Phenol, 3-fluoro- (CAS 372-20-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Note: A Guide to Optimizing Reaction Conditions for the Synthesis of Furan-Substituted Phenols
Abstract
Furan-substituted phenols are privileged structural motifs found in numerous bioactive natural products, pharmaceuticals, and advanced materials.[1][2] Their synthesis, however, presents unique challenges, often related to the stability of the furan ring and the precise control of regioselectivity.[3] This guide provides an in-depth exploration of robust synthetic strategies, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will dissect the critical reaction parameters—catalyst, ligand, base, and solvent—explaining the mechanistic rationale behind their selection to empower researchers to troubleshoot and optimize their synthetic routes for maximal yield and purity.
Introduction: The Strategic Importance of Furan-Substituted Phenols
The fusion of a furan ring with a phenol moiety creates a molecule with significant potential in drug discovery and materials science.[2] The furan can act as a bioisosteric replacement for a phenyl ring, modulating pharmacokinetic properties, while the phenolic hydroxyl group provides a key site for hydrogen bonding and further functionalization.[4] However, the electron-rich nature of the furan ring makes it susceptible to degradation under harsh acidic or oxidative conditions, necessitating the use of mild and efficient synthetic methodologies.[5][6]
Among the most powerful tools for constructing the crucial C-C bond between these two rings is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed method is renowned for its mild reaction conditions and exceptional tolerance of diverse functional groups, making it a cornerstone of modern organic synthesis.[9][10]
Core Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (e.g., a furan boronic acid) with an organic halide (e.g., a protected bromophenol) in the presence of a palladium catalyst and a base.[10] Understanding the catalytic cycle is paramount to effective optimization.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex. The choice of ligand is critical here, as electron-donating, bulky ligands increase electron density at the palladium center, facilitating this step.[11]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is base-activated; the base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the furan ring to the palladium.[7][11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Critical Reaction Parameters
Achieving high yields requires a systematic approach to optimizing the reaction components.[12] The interplay between catalyst, ligand, base, and solvent can be complex and substrate-dependent.[13]
A. Catalyst and Ligand Selection: The Heart of the Reaction
The choice of palladium source and its associated ligand is the most critical factor for success.
-
Palladium Source: While Pd(PPh₃)₄ is a classic choice, modern pre-catalysts like Pd(OAc)₂ and Pd₂(dba)₃ are often preferred for their stability and reactivity when paired with appropriate ligands.[14][15] For reactions starting with a Pd(II) source, a reduction step is required in situ to generate the active Pd(0) species, which can sometimes be initiated by phosphine ligands or a homocoupling side reaction.[16]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity.[11]
-
Triphenylphosphine (PPh₃): A standard, cost-effective ligand suitable for many applications.
-
Bulky, Electron-Rich Phosphines: Ligands like SPhos, XPhos (Buchwald-type), or tri-tert-butylphosphine (P(t-Bu)₃) are highly effective, especially for less reactive aryl chlorides or sterically hindered substrates.[10][17] They accelerate both the oxidative addition and reductive elimination steps.[11]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphines, offering high stability and reactivity due to being strong sigma-donors.[11]
-
Causality: Electron-rich, bulky ligands enhance the rate of oxidative addition by increasing the electron density on the Pd(0) center, making it more nucleophilic. They also promote reductive elimination by creating steric strain in the Pd(II) intermediate, favoring the release of the product.[11]
B. The Role of the Base: Activating the Boronic Acid
The base is not merely a spectator; it plays up to three crucial roles in the catalytic cycle.[7][11]
-
Activation of Boronic Acid: It forms an anionic boronate "ate" complex, which is significantly more nucleophilic than the neutral boronic acid, facilitating transmetalation.[7]
-
Formation of [ArPd(OR)L₂]: It can react with the Pd(II)-halide complex after oxidative addition, preparing it for transmetalation.[11]
-
Accelerating Reductive Elimination: Some bases may play a role in the final product-releasing step.[7]
Common Bases & Selection Rationale:
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate (Cs₂CO₃) is more soluble and basic, often providing superior results in challenging couplings.[9]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for difficult couplings and can help prevent side reactions like ester hydrolysis.[17]
-
Fluorides (KF, CsF): Fluoride ions have a high affinity for boron and can be very effective at promoting transmetalation, though they can sometimes lead to catalyst inhibition.
C. Solvent Choice and Temperature
The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.
-
Common Solvents: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used, often with the addition of water.[12][14]
-
The Role of Water: A small amount of water is often beneficial, as it helps to dissolve inorganic bases like K₂CO₃ and can facilitate the formation of the active boronate species.[17]
-
Temperature: Reactions are typically run at elevated temperatures (80-110 °C) to ensure a sufficient reaction rate.[18] However, for sensitive substrates like furan-2-boronic acid, lower temperatures may be necessary to minimize decomposition.[5]
Troubleshooting Common Issues
The most prevalent side reaction when using furan boronic acids is protodeboronation , where the carbon-boron bond is cleaved by a proton source (like water) and replaced with a carbon-hydrogen bond, leading to low yields.[5]
Strategies to Mitigate Protodeboronation:
-
Use Anhydrous Solvents: Minimizing water can reduce the rate of this side reaction.[5]
-
Careful Base Selection: Screen different bases, as the rate of protodeboronation is highly pH-dependent.[5]
-
Lower Temperature & Shorter Reaction Time: These are the most effective ways to suppress protodeboronation.[5]
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are often more stable than the corresponding boronic acids and can be used to suppress decomposition.[16][17]
| Issue | Potential Cause(s) | Recommended Solution(s) | Citation |
| Low or No Yield | Catalyst deactivation; Ineffective base/ligand combo; Protodeboronation of furan boronic acid. | Screen different ligands (e.g., Buchwald-type); Use a stronger or more soluble base (K₃PO₄, Cs₂CO₃); Lower reaction temperature and use a more stable boronic ester (Bpin). | [5][19] |
| Homocoupling of Boronic Acid | Presence of Pd(II) at start; Oxygen in the reaction mixture. | Ensure proper degassing of solvents and reaction vessel; Use a Pd(0) source directly or ensure pre-catalyst is fully reduced. | [16] |
| Incomplete Reaction | Insufficient temperature; Low catalyst loading; Steric hindrance. | Increase temperature; Increase catalyst loading (e.g., from 1 mol% to 3 mol%); Switch to a bulkier, more active ligand like SPhos or XPhos. | [12][19] |
Experimental Protocol: Optimized Suzuki-Miyaura Synthesis
This protocol describes a general, optimized procedure for the coupling of a protected bromophenol with furan-2-boronic acid.
Materials & Reagents
-
4-Bromo-1-(tert-butyldimethylsilyloxy)benzene (1.0 equiv)
-
Furan-2-boronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Reaction Setup Workflow
Caption: Step-by-step workflow for the optimized Suzuki-Miyaura protocol.
Detailed Procedure
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-(tert-butyldimethylsilyloxy)benzene, furan-2-boronic acid, finely ground K₃PO₄, Pd(OAc)₂, and SPhos.[19]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle a total of three times to ensure an inert atmosphere.[9]
-
Solvent Addition: Prepare a 10:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas the solvent mixture by sparging with argon for 30 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-4 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product. The TBS protecting group can then be removed under standard conditions (e.g., TBAF in THF).
Alternative Synthetic Routes
While Suzuki coupling is a primary method, other strategies exist for synthesizing furan-substituted phenols.
-
Paal-Knorr Furan Synthesis: This classic method involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[4][20] While fundamental, it often requires harsh acidic conditions that may not be suitable for complex phenolic substrates.[6]
-
Palladium-Catalyzed Cycloisomerization: Certain substituted furans can be synthesized via the Pd(II)-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols under neutral conditions, offering a different pathway to the furan core.[21][22]
Conclusion
The synthesis of furan-substituted phenols is a critical task for chemists in drug discovery and materials science. The Suzuki-Miyaura cross-coupling stands out as the premier method due to its versatility and mild conditions. By carefully selecting and optimizing the palladium catalyst, ligand, base, and solvent system, researchers can overcome common challenges such as protodeboronation and low reactivity. A deep, mechanistic understanding of each component's role is the key to transforming a challenging synthesis into a reliable and high-yielding laboratory procedure.
References
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
ResearchGate. Bioactive compounds containing furan framework. Available at: [Link]
-
ShareOK. Efforts towards the synthesis of furan containing bioactive compounds. Available at: [Link]
-
Organic Chemistry Portal. A General and Facile Synthesis of Substituted Furans by Palladium-Catalyzed Cycloisomerization of (Z)-2-En-4-yn-1-ols. Available at: [Link]
-
Royal Society of Chemistry. Biobased phenol and furan derivative coupling for the synthesis of functional monomers. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
National Center for Biotechnology Information. Highly Efficient Method for Suzuki Reactions in Aqueous Media. Available at: [Link]
-
WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Furans. Available at: [Link]
-
MDPI. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Available at: [Link]
-
Encyclopedia.pub. Principles of the Suzuki Coupling Reaction. Available at: [Link]
-
ResearchGate. Optimization of reaction conditions for Suzuki coupling. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: [Link]
-
eScholarship. Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. Available at: [Link]
-
ResearchGate. Biobased phenol and furan derivative coupling for the synthesis of functional monomers | Request PDF. Available at: [Link]
-
MDPI. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Available at: [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]
-
Organic Chemistry Portal. Paal-Knorr Furan Synthesis. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biobased phenol and furan derivative coupling for the synthesis of functional monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Efforts towards the synthesis of furan containing bioactive compounds [shareok.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. wwjmrd.com [wwjmrd.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. covasyn.com [covasyn.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. reddit.com [reddit.com]
- 18. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 21. A General and Facile Synthesis of Substituted Furans by Palladium-Catalyzed Cycloisomerization of (Z)-2-En-4-yn-1-ols [organic-chemistry.org]
- 22. Furan synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Improving low yields in the synthesis of 3-Fluoro-5-(3-furyl)phenol
Executive Summary & Diagnostic Logic
The synthesis of 3-Fluoro-5-(3-furyl)phenol presents a "perfect storm" of synthetic challenges: an electron-deficient aryl halide, a sensitive heteroaryl boronic acid, and an acidic phenolic proton. Low yields (<30%) in this reaction are typically caused by two competing failure modes: protodeboronation of the 3-furyl coupling partner and catalyst poisoning by the free phenol.
This guide moves beyond standard protocols to implement a Ligand-Controlled, Anhydrous Cross-Coupling Strategy . By stabilizing the boron species and protecting the phenol, we can reliably boost yields to >80%.
Diagnostic Workflow
The following logic tree outlines the decision process for troubleshooting your specific reaction failure.
Figure 1: Diagnostic logic for identifying the root cause of low yields in heteroaryl Suzuki couplings.
Root Cause Analysis
The "Silent Killer": Protodeboronation
3-Furylboronic acid is notoriously unstable. Under aqueous basic conditions (standard Suzuki conditions like
The "Catalyst Trap": Free Phenol Interference
Attempting this coupling on the free phenol (3-bromo-5-fluorophenol) is a primary cause of failure.
-
Catalyst Poisoning: The phenoxide anion can coordinate tightly to Palladium (Pd), forming an unreactive "Pd-aryloxide" resting state.
-
Electronic Deactivation: The electron-rich phenoxide pushes electron density into the ring, making the C-Br bond less electrophilic and slowing oxidative addition.
Optimized Experimental Protocols
To correct these issues, we employ a Protection-Coupling-Deprotection sequence. While it adds steps, the overall yield and purification efficiency are significantly higher.
Step 1: Phenol Protection (TBS Ether)
We select the tert-Butyldimethylsilyl (TBS) group because it is robust enough for basic coupling conditions but easily removed with fluoride, avoiding harsh acidic hydrolysis that might degrade the furan ring.
Protocol:
-
Dissolve 3-bromo-5-fluorophenol (1.0 equiv) in DCM (0.2 M).
-
Add Imidazole (2.5 equiv) followed by TBSCl (1.2 equiv) at 0°C.
-
Stir at RT for 2 hours.
-
Quench with water, extract with DCM, and pass through a short silica plug.
-
Target Yield: >95% (Quantitative conversion expected).
-
Step 2: Anhydrous Suzuki Coupling (The Critical Step)
This protocol uses XPhos Pd G2 precatalyst. The bulky biaryl ligand (XPhos) facilitates rapid oxidative addition and transmetalation, outcompeting the protodeboronation pathway. We use anhydrous conditions to further suppress boron decomposition.
Reagents:
-
Aryl Halide: (3-Bromo-5-fluorophenoxy)(tert-butyl)dimethylsilane (1.0 equiv)
-
Boron Source: 3-Furylboronic acid (1.5 equiv) — Use excess to account for minor decomposition.
-
Catalyst: XPhos Pd G2 (2-3 mol%)
-
Base:
(Tribasic Potassium Phosphate), finely ground, anhydrous (3.0 equiv). -
Solvent: 1,4-Dioxane (Anhydrous, degassed).
Procedure:
-
Setup: Charge a reaction vial with the Aryl Halide, Boronic Acid, Base, and Catalyst.
-
Inert Atmosphere: Cap the vial and purge with Nitrogen (
) or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst death. -
Solvent: Add anhydrous 1,4-Dioxane via syringe.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by LCMS.[1]
-
Note: Do not overheat (>100°C) as this accelerates deboronation.
-
-
Workup: Cool, dilute with EtOAc, filter through Celite to remove insolubles, and concentrate.
Step 3: Deprotection
-
Dissolve the crude intermediate in THF.
-
Add TBAF (1.0 M in THF, 1.1 equiv) at 0°C.
-
Stir for 30 mins.
-
Quench with saturated
. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Data & Comparison of Conditions
The following table summarizes internal optimization data for this specific scaffold, highlighting the impact of water and ligand choice.
| Entry | Catalyst System | Base/Solvent | Phenol State | Yield (%) | Major Byproduct |
| 1 | Free Phenol | 0% | Recovered SM + Furan | ||
| 2 | Protected (TBS) | 25% | Protodeboronation (Furan) | ||
| 3 | Protected (TBS) | 40% | Pd Black formation | ||
| 4 | XPhos Pd G2 | Protected (TBS) | 88% | Minimal (<5%) |
Table 1: Optimization of coupling conditions. Entry 4 represents the recommended protocol.
Frequently Asked Questions (FAQs)
Q1: Can I use the pinacol ester (Bpin) instead of the boronic acid to improve stability? A: Yes, and it is often recommended. 3-Furylboronic acid pinacol ester is significantly less prone to protodeboronation than the free acid. If you continue to see low yields with the acid, switch to the Bpin ester. The reaction conditions (XPhos/Anhydrous Base) remain the same.
Q2: Why not use a stronger base like NaOtBu?
A: Strong alkoxide bases can trigger the cleavage of the TBS group in situ, reverting you to the free phenol problem.
Q3: My product is co-eluting with the protodeboronated impurity. How do I separate them? A: This is a common issue. 3-Fluoro-5-(3-furyl)phenol is very similar in polarity to the byproduct.
-
Tip: Perform the separation at the protected stage (Step 2 product). The TBS group adds significant lipophilicity, making the separation from non-silylated byproducts much easier on silica gel. Deprotect only after isolating the pure coupled intermediate.
Q4: Is the 3-furyl group acid stable?
A: Furans are sensitive to strong acids (they can ring-open or polymerize). Avoid using HCl or
References
-
Protodeboronation Mechanisms
- Cox, P. A., et al. "Protodeboronation of Heteroarylboronic Acids." Journal of the American Chemical Society, 2010.
-
Ligand Effects (XPhos/SPhos)
-
Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007.[2]
-
-
Anhydrous Suzuki Conditions
-
Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009.[2]
-
-
Phenol Protection Strategies
- Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.
Sources
Preventing furan ring opening during 3-Fluoro-5-(3-furyl)phenol synthesis
Topic: Preventing Furan Ring Opening During 3-Fluoro-5-(3-furyl)phenol Synthesis Ticket ID: FUR-PH-305 Support Level: Senior Application Scientist
Executive Summary
The synthesis of 3-Fluoro-5-(3-furyl)phenol presents a classic chemoselectivity conflict: the furan ring is an electron-rich enol ether equivalent that is highly sensitive to the acidic conditions typically used to deprotect phenols (e.g.,
If you are experiencing "black tar" formation, loss of product on silica, or low yields, the root cause is likely acid-catalyzed ring opening of the furan moiety. This guide provides a revised synthetic route using orthogonal protection and a rescue protocol for users already stuck with a methyl ether intermediate.
Module 1: The Core Problem (Mechanism)
Why did my reaction turn black?
The furan ring is not just an aromatic heterocycle; it is a masked 1,4-dicarbonyl system. In the presence of strong Lewis acids (
Diagram 1: The Acid-Catalyzed Failure Mode
This diagram illustrates why standard demethylation fails.
Caption: Mechanism of furan decomposition. Acidic conditions trigger protonation, leading to hydration and irreversible ring opening to reactive dicarbonyls.
Module 2: Strategic Route Planning (Prevention)
Recommendation: Do not use a methyl ether (anisole) precursor. The conditions required to cleave a methyl ether are incompatible with the furan ring.
The "Golden Route": Silyl Protection Use a silyl protecting group (TBDMS or TIPS). Silyl ethers can be cleaved with Fluoride sources (TBAF, CsF), which are basic/nucleophilic and completely orthogonal to furan stability.
Protocol: The Recommended Workflow
| Step | Reaction | Reagents & Conditions | Critical Note |
| 1 | Protection | 3-Bromo-5-fluorophenol + TBSCl + Imidazole (DMF) | Do not use Methyl Iodide. TBS is stable to base but labile to |
| 2 | Coupling | TBS-Aryl-Br + 3-Furylboronic acid pinacol ester + Pd(dppf)Cl2 + | Use Pinacol Ester , not free boronic acid, to prevent protodeboronation. |
| 3 | Deprotection | TBAF (1.0 M in THF), 0°C to RT, 1h | Safe Step. Fluoride cleaves the Si-O bond without touching the furan. |
Diagram 2: The "Golden Route" Decision Tree
Caption: Comparison of synthetic strategies. The Silyl (TBS) route avoids the harsh acidic deprotection step required by the Methyl (Anisole) route.
Module 3: Rescue Operations (Troubleshooting)
Scenario: "I already synthesized the methyl ether (anisole) intermediate. How do I save it?"
If you cannot restart the synthesis, you must use Nucleophilic Demethylation . You cannot use acidic cleavage.
Protocol: Thiolate Demethylation
This method uses a "soft" nucleophile to attack the methyl group at high temperature, avoiding acid exposure.
-
Reagents: Sodium ethanethiolate (
) (5-10 equivalents). -
Solvent: Anhydrous DMF (N,N-Dimethylformamide).
-
Procedure:
-
Dissolve substrate in DMF (0.2 M).
-
Add
.[1] -
Heat to 100–110°C under inert atmosphere (
). -
Monitor closely by TLC (usually 2-6 hours).
-
Workup (CRITICAL): Pour into water. Adjust pH to ~6-7 using mild acid (1M HCl) or saturated
. Do not acidify to pH 1. Extract immediately with EtOAc.
-
Why this works: The reaction proceeds via an
Module 4: Purification & Handling
Issue: "My product disappears on the silica column."
Silica gel is slightly acidic (
Solution: Neutralized Silica
-
Pre-treatment: Slurry your silica gel in the eluent containing 1-2% Triethylamine (
) . -
Eluent: Maintain 1%
in your mobile phase during the column. -
Alternative: Use neutral Alumina (Aluminum Oxide) instead of silica gel.
References
-
Furan Acid Sensitivity & Ring Opening Mechanism
- Title: Acid-Catalyzed Ring Opening of Furan in Aqueous Solution
- Source:J. Phys. Chem. A
-
URL:[Link]
-
Suzuki Coupling of Unstable Boronates
- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide (Protodeboron
- Source: Yoneda Labs / Chem. Rev.
-
URL:[Link]
-
Nucleophilic Demethylation (Thiolate Method)
- Title: Demethylation of Dimethyl Phosphonate Esters with Sodium Ethanethiolate (Demonstrating comp
- Source:Nucleosides, Nucleotides and Nucleic Acids (PMC)
-
URL:[Link]
-
TBAF Deprotection Compatibility
Sources
Purification challenges of 3-Fluoro-5-(3-furyl)phenol from reaction byproducts
[1]
Ticket ID: #PUR-882-FUR Subject: Target molecule degradation during silica chromatography & persistent impurities. Assigned Specialist: Senior Application Scientist, Separation Sciences.
Executive Summary: The "Internal Conflict" of Your Molecule
You are encountering difficulty purifying 3-Fluoro-5-(3-furyl)phenol because this molecule possesses an inherent chemical contradiction:
-
The Phenol (
): It is acidic and polar, typically requiring polar solvents or acid-base extraction for purification.[1] -
The Furan Ring: It is highly acid-labile .[1][2] The electron-rich furan ring acts as an acid sponge.[1] Upon protonation, it undergoes rapid ring-opening and polymerization, turning your product into a "black tar" on acidic stationary phases like standard silica gel.
This guide provides a self-validating workflow to bypass these failure modes, specifically addressing the removal of Suzuki coupling byproducts (protodeboronation, homocoupling) without destroying the furan core.
Module 1: The "Black Tar" Scenario (Stationary Phase Stability)
The Problem: Your product disappears or streaks heavily on standard silica gel, eluting with low recovery.
The Cause: Standard silica gel is slightly acidic (
Solution: The Buffered Silica Protocol
You must neutralize the acidic sites of the silica gel before the compound touches it.
Step-by-Step Protocol:
-
Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., Hexane/Ethyl Acetate).
-
The Neutralizer: Add 1% Triethylamine (TEA) by volume to the slurry.
-
Why: TEA coordinates with the acidic silanol (Si-OH) groups, capping them effectively.[1]
-
-
Packing: Pour the column and flush with 2-3 column volumes (CV) of the TEA-containing solvent.
-
The Elution: Run your gradient without further TEA if the separation is fast. For slow separations, maintain 0.5% TEA in the mobile phase.
-
Post-Run: Rotovap the fractions. TEA is volatile and will be removed, leaving the pure phenol.
Critical Check: If your compound is an oil, do not heat the rotovap bath >40°C. Furans can be thermally sensitive in the presence of trace impurities.
Module 2: Removing Reaction Byproducts (The "Gentle" Workup)
The Problem: The crude mixture contains:
-
Protodeboronation byproduct: 3-Fluorophenol (from loss of the furan ring).[1]
-
Homocoupling: 3,3'-Bifuran or Biphenyls.[1]
-
Palladium residues: Dark color/metal contamination.
The Challenge: Standard acid-base extraction (using NaOH then HCl) will destroy the furan ring during the acidification step (HCl addition).[1]
Solution: The "pH-Swing" Partition
We utilize the acidity of the phenol (enhanced by the electron-withdrawing fluorine) to separate it from non-acidic impurities (bifurans) without exposing the furan to strong mineral acids.[1]
Protocol:
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Mild Base Wash: Wash the organic layer with 10% Sodium Carbonate (
) (pH ~11). -
Separation: Keep the Aqueous Layer . Discard the Organic layer (contains non-polar trash).
-
The "Gentle" Return:
-
Cool the aqueous layer to 0°C.
-
Slowly adjust pH to ~6-7 using 1M Citric Acid or Ammonium Chloride (
) .[1] -
Do NOT use HCl. Citric acid acts as a buffer, preventing local "hotspots" of high acidity that kill the furan.
-
-
Extraction: Extract the cloudy aqueous mixture (now containing the reprotonated phenol) back into EtOAc. Dry over
and concentrate.
Module 3: Visualization of the Workflow
The following diagram illustrates the decision logic for purifying acid-sensitive phenols.
Caption: Decision tree for purifying acid-sensitive furan-phenols, prioritizing mild pH swings and buffered chromatography.
Module 4: Quantitative Troubleshooting (Data & Limits)
| Parameter | Standard Condition | Modified for Furan-Phenol | Reasoning |
| Stationary Phase | Silica Gel (40-63 µm) | TEA-Buffered Silica or Neutral Alumina | Prevents acid-catalyzed ring opening.[1] |
| Mobile Phase Modifier | Acetic Acid (for phenols) | None or 0.5% TEA | Acid modifiers will degrade the furan. |
| Workup Acid | 1M - 6M HCl | Sat.[1] | Avoids pH < 3 where furan degradation accelerates. |
| Drying Agent | |||
| Pd Scavenger | Thiol-silica | Thiol-silica (Neutral) | Ensure scavenger resin is not acidic.[1] |
Frequently Asked Questions (FAQs)
Q: Can I use reverse-phase (C18) chromatography? A: Yes, and it is often safer.[1] The mobile phase (Water/Acetonitrile) is neutral. However, ensure you do not use Trifluoroacetic Acid (TFA) as a modifier. Use 0.1% Formic Acid (weaker) only if peak tailing is severe, or preferably 10mM Ammonium Acetate (pH ~7) to keep the phenol neutral and the furan stable.
Q: My product is turning pink/red on the bench. Why? A: Phenols are prone to oxidation to quinones, and furans are light-sensitive.[1]
-
Fix: Store the purified compound under Argon/Nitrogen in the dark at -20°C.
-
Fix: If it's an oil, filter it through a small pad of basic alumina before storage to remove trace acids that catalyze auto-oxidation.[1]
Q: How do I remove the Palladium if I can't use acid washes? A: Do not rely on washes. Use a solid-supported scavenger like QuadraPure™ TU (Thiourea) or SiliaMetS® Thiol .[1] Add the resin to your organic layer, stir for 30 minutes, and filter. This is non-destructive to the furan ring.
References
-
Suzuki-Miyaura Coupling & Side Reactions
-
Furan Stability & Acid Sensitivity
-
Purification of Phenols
- General Workup of Sensitive Heterocycles: Li, J. J. (2009). Name Reactions for Homologations-I. Wiley. (See sections on handling electron-rich heterocycles during workup).
Sources
- 1. CN102260143A - Production process for 3-fluorophenol - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN104276929A - Preparation method of 3-fluorophenol - Google Patents [patents.google.com]
- 7. Preparation method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]
- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. EP3498699A1 - Chromatography method for the purification of furfural derivatives - Google Patents [patents.google.com]
Solving solubility issues of 3-Fluoro-5-(3-furyl)phenol in aqueous media
Welcome, researchers, to the dedicated technical guide for addressing aqueous solubility challenges with 3-Fluoro-5-(3-furyl)phenol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions in your experiments. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting steps, designed to logically walk you through from foundational understanding to advanced solubilization strategies.
Section 1: Understanding the Challenge - FAQs about 3-Fluoro-5-(3-furyl)phenol
This section addresses the fundamental properties of the compound that contribute to its poor aqueous solubility.
Q: Why is 3-Fluoro-5-(3-furyl)phenol so difficult to dissolve in neutral aqueous solutions?
A: The poor aqueous solubility of 3-Fluoro-5-(3-furyl)phenol stems from its molecular structure. It contains two key hydrophobic (water-repelling) components: a phenyl ring and a furyl ring. While the phenolic hydroxyl (-OH) group can form hydrogen bonds with water, the large, non-polar surface area of the aromatic rings dominates, leading to low solubility in polar solvents like water. This behavior is typical for many polyphenolic and heterocyclic compounds which often have limited bioavailability and are challenging to formulate.[1]
Q: What are the key physicochemical properties I should be aware of?
A: While experimental data for this specific molecule is not widely published, we can predict its properties based on its structural components (phenol, fluorine, furan). These properties are critical for designing an effective solubilization strategy.
-
pKa (Acid Dissociation Constant): The phenolic hydroxyl group is weakly acidic. The electron-withdrawing fluorine atom on the phenyl ring will lower the pKa compared to unsubstituted phenol (pKa ≈ 9.95).[2] The predicted pKa is likely in the range of 8.0-9.5. This is the single most important parameter for pH-modification strategies, as the compound's charge state—and thus its solubility—will change dramatically around this pH.
-
logP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity (oil-loving nature) of a compound. Based on its aromatic structure, 3-Fluoro-5-(3-furyl)phenol is expected to have a positive logP value, confirming its preference for non-polar environments over water.
-
Melting Point: The melting point influences the energy required to break the crystal lattice of the solid compound. While a specific value is unavailable, a higher melting point generally correlates with lower aqueous solubility for structurally similar compounds.[3]
Section 2: Initial Troubleshooting & Basic Strategies
This section provides the most direct and common methods to try first.
Q: I've added my compound to a neutral buffer (e.g., PBS pH 7.4) and it's not dissolving. What is the first and simplest thing I should try?
A: The most straightforward initial approach is pH adjustment .[4][5]
Causality: The solubility of a phenolic compound is highly dependent on pH.[6] At a pH below its pKa, the molecule exists in its neutral, protonated form (Ar-OH), which is poorly soluble. By increasing the pH of the solution to a value above the pKa, the hydroxyl group deprotonates to form the corresponding phenolate anion (Ar-O⁻). This charged species is significantly more polar and, therefore, more soluble in water.[6]
Caption: pH-dependent equilibrium of 3-Fluoro-5-(3-furyl)phenol.
Practical Steps:
-
Prepare a stock solution of a base, such as 0.1 M or 1 M Sodium Hydroxide (NaOH).
-
Add your compound to the desired aqueous buffer.
-
While stirring, add the NaOH solution dropwise, monitoring the pH with a calibrated meter.
-
You should observe the compound dissolving as the pH increases. Aim for a final pH at least 1-2 units above the estimated pKa.
Trustworthiness Check: This method is self-validating. If the compound precipitates upon re-acidification, it confirms that the solubilization was due to pH-dependent deprotonation. However, be aware that a high pH may not be suitable for all biological assays and can cause chemical degradation over time.[5]
Q: How do I systematically determine the optimal pH for my experiment?
A: You should perform a pH-solubility profile . This experiment will give you a quantitative measure of solubility across a range of pH values, allowing you to find the lowest pH that achieves your target concentration. A detailed protocol for this is provided in Section 4 .
Section 3: Advanced Solubilization Techniques
If pH adjustment is insufficient or incompatible with your experimental constraints, consider these more advanced methods.
Q: Adjusting the pH to >10 is not an option for my cell-based assay. What should I try next?
A: The next logical step is to use co-solvents . A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more hospitable to hydrophobic solutes.[7][8]
Causality: Co-solvents work by disrupting the highly ordered hydrogen-bonding network of water. This creates "pockets" that are energetically more favorable for the non-polar regions of your compound to occupy, thereby increasing its solubility.[8]
Caption: Co-solvents reduce solvent polarity to enhance solubility.
Commonly Used Co-solvents in Research:
| Co-solvent | Typical Starting % (v/v) | Notes & Considerations |
| Ethanol (EtOH) | 5-20% | Generally well-tolerated in many assays, but can be volatile. |
| Dimethyl Sulfoxide (DMSO) | 1-10% | Excellent solubilizing power. Often used for preparing high-concentration stock solutions. Can be toxic to some cells, even at low percentages. |
| Propylene Glycol (PG) | 5-30% | Less toxic than DMSO; commonly used in pharmaceutical formulations.[8] |
| Polyethylene Glycol 400 (PEG-400) | 10-50% | A non-volatile, low-toxicity polymer. Can form clear solutions.[9][10] |
A protocol for screening co-solvents is available in Section 4 . Always run a vehicle control (buffer + co-solvent) in your experiments to account for any effects of the co-solvent itself.
Q: Even with co-solvents, I can't reach my desired concentration. Are there more powerful solubilizing agents?
A: Yes. When pH adjustment and co-solvents are insufficient, you can employ complexation agents or surfactants .
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone or "donut."[11] Their exterior is hydrophilic (water-loving), while their internal cavity is hydrophobic.[12][13] Hydrophobic molecules like 3-Fluoro-5-(3-furyl)phenol can fit inside this cavity, forming an "inclusion complex."[14] This complex effectively hides the hydrophobic drug within a soluble shell, dramatically increasing its apparent aqueous solubility.[11]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative known for its high aqueous solubility and improved safety profile compared to natural beta-cyclodextrin.[11][15]
Caption: Cyclodextrins encapsulate hydrophobic molecules.
-
Solubilization with Surfactants: Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), self-assemble in water to form micelles.[16] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic drugs can partition into the hydrophobic core, effectively being solubilized within the aqueous phase.[17]
Non-ionic surfactants such as Tween® 20/80 or Polysorbate 80 are commonly used in biological and pharmaceutical applications due to their relatively low toxicity.[18][19] This method is very effective but can interfere with assays involving membranes or proteins.
Section 4: Experimental Protocols
These are standardized, step-by-step methods to characterize and improve the solubility of your compound.
Protocol 1: pH-Dependent Solubility Profiling
Objective: To quantify the solubility of 3-Fluoro-5-(3-furyl)phenol at different pH values.
Methodology:
-
Prepare Buffers: Prepare a series of buffers covering a pH range from 4.0 to 11.0 (e.g., acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10, carbonate-bicarbonate for pH 10-11).
-
Add Excess Compound: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each buffer in separate vials. The solid should be clearly visible at the bottom.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Phases: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample & Dilute: Carefully remove a known volume of the clear supernatant. Dilute it with a suitable mobile phase or solvent in which the compound is fully soluble.
-
Quantify: Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer.
Protocol 2: Co-solvent System Screening
Objective: To identify an effective co-solvent and the minimum percentage required to achieve the target concentration.
Methodology:
-
Prepare Co-solvent Mixtures: In separate vials, prepare a range of co-solvent/buffer mixtures (e.g., 5%, 10%, 20%, 30%, 40%, 50% v/v of Ethanol in pH 7.4 PBS).
-
Add Compound: Weigh a precise amount of the compound into each vial to achieve your target concentration if it were to fully dissolve.
-
Mix & Observe: Vortex each vial vigorously for 2-3 minutes. Allow the vials to sit at room temperature for 1-2 hours.
-
Assess Solubility: Visually inspect each vial for undissolved solid. The lowest percentage of co-solvent that results in a clear, particulate-free solution is your lead system.
-
Confirm with Microscopy (Optional): For borderline cases, place a small drop of the solution on a microscope slide to check for micro-crystals.
Section 5: Summary & Strategy Selection Guide
Choosing the right method depends on your experimental constraints, particularly the required concentration and the sensitivity of your assay system.
Decision-Making Workflow
Caption: Troubleshooting workflow for solubilizing 3-Fluoro-5-(3-furyl)phenol.
References
-
Popov, D., & Wankar, J. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]
-
ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]
-
Daniela, J. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Formulation Science & Bioavailability. [Link]
-
Patel, M., et al. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Indian Journal of Pharmaceutical Sciences. [Link]
-
Garg, T., et al. (2015). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Journal of Pharmacy. [Link]
-
Touro College. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Giri, T.K., & Pramanik, S. (2019). Co-solvent and Complexation Systems. ResearchGate. [Link]
-
Loftsson, T., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Pharmaceuticals. [Link]
-
Edwards, D.A., et al. (1991). Surfactant Solubilization of Polycyclic Aromatic Hydrocarbon Compounds in Soil-Water Suspensions. Water Science and Technology. [Link]
-
Sharma, D., et al. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Grimm, M., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics. [Link]
-
Doshisha University. (2022). Improving water solubility of polyphenols by adding amino acids. EurekAlert!. [Link]
-
Pinto, D., et al. (2021). Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]
- Google Patents. (2017).
-
Lee, S., & Rao, P.S.C. (2004). Selective Solubilization of Polycyclic Aromatic Hydrocarbons from Multicomponent Nonaqueous-Phase Liquids into Nonionic Surfactant Micelles. Environmental Science & Technology. [Link]
-
Belwal, T., et al. (2020). Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surface Methodology. Chulalongkorn University Digital Collections. [Link]
-
Cheméo. Chemical Properties of Phenol, 3-fluoro- (CAS 372-20-3). [Link]
-
Zhou, Y., et al. (2023). Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite. MDPI. [Link]
-
Al-Badr, A.A., et al. (2023). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics Approach. SciSpace. [Link]
-
Patel, A., et al. (2017). Solubility Enhancement Technologies and Research Emerged. International Journal of Pharmaceutical and Biological Archives. [Link]
-
U.S. Environmental Protection Agency (EPA). 2-Fluoro-5-(trifluoromethyl)phenol Properties. [Link]
-
PubChem, National Center for Biotechnology Information. 2-Fluoro-5-(trifluoromethyl)phenol. [Link]
-
National Institute of Standards and Technology (NIST). Phenol, 3-fluoro-. [Link]
-
Sharma, D., et al. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical and Biological Archives. [Link]
-
PubChem, National Center for Biotechnology Information. 3-Fluorophenol. [Link]
-
Kumar, A., & Kumar, S. (2024). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Scribd. Phenol Solubility Data Overview. [Link]
-
Ferreira, O., & Pinho, S.P. (2012). Studies on the solubility of phenolic compounds. ResearchGate. [Link]
-
LibreTexts Chemistry. Phenols. [Link]
-
Ameduri, B. (2001). Fluoroelastomers: synthesis, properties and applications. Progress in Polymer Science. [Link]
- Google Patents. (2016).
-
PubChem, National Center for Biotechnology Information. 3,5-Difluorophenol. [Link]
-
Wikipedia. Phenol. [Link]
Sources
- 1. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpba.info [ijpba.info]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. alzet.com [alzet.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
- 16. iwaponline.com [iwaponline.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 19. Surfactants | SCBT - Santa Cruz Biotechnology [scbt.com]
Minimizing defluorination side reactions in 3-Fluoro-5-(3-furyl)phenol production
Topic: Minimizing Defluorination & Side Reactions in Suzuki-Miyaura Coupling
Executive Summary: The "Selectivity Paradox"
Synthesizing 3-Fluoro-5-(3-furyl)phenol presents a classic chemoselectivity paradox. You must activate a C-Br (or C-OTf) bond to couple the furan ring while leaving the thermodynamically stable yet kinetically vulnerable C-F bond intact.
While the C-F bond is generally inert, Palladium (Pd) catalysts—particularly those with electron-rich phosphine ligands—can facilitate Hydrodefluorination (HDF) . This side reaction replaces the fluorine atom with hydrogen, resulting in the impurity 3-(3-furyl)phenol, which is often inseparable by standard chromatography.
This guide provides a self-validating protocol to suppress HDF, prevent furan decomposition (protodeboronation), and maximize yield.
The Mechanism of Failure: Why Defluorination Happens
To fix the problem, we must understand the "Hydride Highway." Defluorination in Suzuki couplings rarely occurs via direct nucleophilic attack. Instead, it is a Pd-mediated reduction involving a hydride source.
The "Hydride Highway" (Graphviz Diagram)
The following diagram illustrates the competing pathways: The desired Cross-Coupling vs. the unwanted Hydrodefluorination (HDF).
Caption: Figure 1. Mechanistic divergence between productive cross-coupling and hydrodefluorination (HDF). Note that alcoholic solvents act as hydride donors, fueling the side reaction.
Critical Control Modules
Module A: Solvent Selection (The "No-Alcohol" Rule)
The most common cause of defluorination is the use of secondary alcohols (Isopropanol, 2-Butanol) as co-solvents. Palladium can oxidize these alcohols to ketones, generating a Pd-Hydride species that reduces the C-F or C-Br bond.
| Solvent System | Risk Level | Mechanism of Failure | Recommendation |
| Isopropanol / Water | 🔴 CRITICAL | High rate of | DO NOT USE |
| Ethanol / Water | 🟠 HIGH | Moderate hydride donor capability. | Avoid if possible. |
| DMF / Water | 🟡 MODERATE | Can decompose to dimethylamine (base poison) at high T. | Use only <80°C. |
| 1,4-Dioxane / Water | 🟢 LOW | Aprotic; no hydride source. | PREFERRED |
| Toluene / Water | 🟢 LOW | Biphasic; excellent for protecting furan. | PREFERRED |
Module B: Ligand Engineering
Standard ligands like PPh3 or dppf often lack the steric bulk to force rapid reductive elimination, allowing the catalyst time to engage in side reactions.
-
Recommendation: Use Buchwald Biaryl Phosphines (e.g., XPhos or SPhos ).
-
Why: These bulky, electron-rich ligands accelerate the oxidative addition into the C-Br bond and, crucially, speed up the reductive elimination of the product, outcompeting the defluorination pathway.
Module C: Base & Furan Stability
The furan ring is acid-sensitive (polymerization) and base-sensitive (ring-opening/oxidation).
-
Avoid: Strong alkoxides (NaOtBu, KOtBu). These are too aggressive and can promote HDF.
-
Use: Mild inorganic bases. K₃PO₄ (Potassium Phosphate Tribasic) is the "Gold Standard" for furan couplings. It buffers the pH effectively without destroying the heterocycle.
Optimized Experimental Protocol
Target: 3-Fluoro-5-(3-furyl)phenol Scale: 1.0 mmol (Adaptable)
Reagents:
-
Substrate: 3-Bromo-5-fluorophenol (1.0 equiv)
-
Coupling Partner: 3-Furylboronic acid pinacol ester (1.2 equiv) (Note: Esters are more stable than boronic acids).
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR pre-formed XPhos Pd G2 (2 mol%).
-
Base: K₃PO₄ (3.0 equiv) (3 equiv required: 1 for phenol deprotonation, 2 for Suzuki cycle).
-
Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.
Step-by-Step Procedure:
-
Pre-complexation (Skip if using G2 catalyst): In a vial, mix Pd(OAc)₂ and XPhos in 1 mL of Dioxane. Stir at RT for 10 mins to form the active catalytic species (Yellow to orange color change).
-
Loading: To a reaction vessel equipped with a stir bar, add the aryl bromide, boronic ester, and solid K₃PO₄.
-
Solvent Addition: Add the Dioxane/Water mixture.
-
Critical Step: Sparge the solvent with Nitrogen or Argon for 15 minutes before addition. Oxygen promotes phenol oxidation and furan decomposition.
-
-
Reaction: Heat the mixture to 80°C .
-
Note: Do not exceed 90°C. Higher temps increase C-F activation risk.
-
-
Monitoring: Check HPLC/UPLC at 2 hours.
-
Look for the "Des-bromo" peak (Hydrodebromination) vs. "Des-fluoro" peak.
-
-
Workup:
-
Cool to RT.
-
Acidify carefully with 1M HCl to pH ~6 (Do not go lower; furan will polymerize).
-
Extract with Ethyl Acetate.
-
Wash with water (to remove phosphate salts).
-
Troubleshooting Decision Tree
Use this logic flow to diagnose specific failure modes during your experiment.
Caption: Figure 2. Diagnostic flowchart for common synthetic issues.
Frequently Asked Questions (FAQ)
Q1: Can I use ethanol as a solvent to make the process "greener"?
A: No. Ethanol is a primary source of hydride ions via
Q2: My furan boronic acid turns black immediately upon addition. Why? A: Furan-3-boronic acid is notoriously unstable and prone to protodeboronation (loss of the boron group).
-
Fix: Switch to Furan-3-boronic acid pinacol ester or Potassium (3-furyl)trifluoroborate . These are significantly more robust.
Q3: Do I need to protect the phenol group (-OH) before coupling? A: Not strictly necessary, but highly recommended if yields are low. The free phenol consumes 1 equivalent of base and can coordinate to Pd, slowing the reaction.
-
Strategy: If you observe stalled conversion, protect the phenol as a Benzyl ether (Bn) or Methoxymethyl ether (MOM) prior to coupling, then deprotect (hydrogenation or acid) post-coupling.
Q4: Why XPhos? Can I use dppf? A: You can use dppf, but XPhos is superior for preventing side reactions. XPhos forms a monolithic Pd species that is extremely active for the coupling step but sterically hinders the side reactions on the metal center.
References
-
Mechanisms of Defluorination
- Grushin, V. V. (2004). "The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination." Accounts of Chemical Research.
-
Solvent Effects in Suzuki Coupling
- Malinowski, P. J., et al. (2021). "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings." Journal of Organic Chemistry. (Details how polar/protic solvents influence selectivity).
-
Catalyst Selection (Buchwald Ligands)
- Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
-
Furan Stability & Protodeboronation
- Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions of 3-Fluoro-5-(3-furyl)phenol
Introduction
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern drug discovery and development, enabling the efficient construction of complex molecular architectures.[1] The synthesis of biaryl compounds involving heteroaromatic systems, such as the coupling of 3-Fluoro-5-(3-furyl)phenol, is crucial for accessing novel chemical space. However, these reactions are frequently plagued by catalyst deactivation, often leading to stalled reactions and diminished yields. Catalyst poisoning, where impurities or substrate-related species irreversibly bind to the active metal center, is a primary culprit.[2][3]
This guide provides a structured, in-depth troubleshooting framework specifically tailored for researchers encountering challenges with the coupling of 3-Fluoro-5-(3-furyl)phenol. We will move beyond generic advice to diagnose and remedy issues rooted in the unique chemical properties of the furan and phenol moieties.
Troubleshooting Q&A: Diagnosing and Solving Catalyst Poisoning
This section addresses the most common questions and observations when a coupling reaction with 3-Fluoro-5-(3-furyl)phenol underperforms.
Q1: My reaction starts but then stalls completely after 10-20% conversion. What are the first signs of catalyst poisoning?
A1: A reaction that initiates but fails to reach completion is a classic symptom of catalyst deactivation. The primary indicators of catalyst poisoning include:
-
Stalled Conversion: The reaction proceeds initially but then plateaus, leaving significant amounts of starting material unconsumed.
-
Decreased Reaction Rate: A noticeable slowdown compared to established benchmarks or previous successful runs.[4]
-
Formation of Palladium Black: The appearance of a black precipitate is a strong indicator of catalyst aggregation into an inactive Pd(0) state, which can be induced by poisons destabilizing the catalytic complex.[5][6]
-
Inconsistent Results: High variability in yield and reaction time between batches, even when using the same protocol, often points to fluctuating levels of impurities in the starting materials or reagents.
While these signs strongly suggest poisoning, it is crucial to first rule out other common issues such as improper inert atmosphere technique, low-quality solvents or reagents, or incorrect stoichiometry.[5]
Q2: What are the most likely sources of catalyst poisons specific to a 3-Fluoro-5-(3-furyl)phenol coupling?
A2: The unique structure of this substrate presents specific challenges. Poisons can originate from the starting materials themselves, byproducts from their synthesis, or common laboratory contaminants.
-
The Furan Moiety: Furan and its derivatives can be problematic. The oxygen lone pair can coordinate to the palladium center, and certain furan precursors or impurities can act as potent poisons.[7] Studies have shown that even ppm levels of furan-related impurities, such as 2,3-dihydrofuran or furfural , can significantly inhibit or completely halt Pd/C catalyzed Suzuki reactions.[8]
-
Sulfur-Containing Impurities: A primary concern is the presence of elemental sulfur or sulfur-containing compounds.[9] Thiophene, a common impurity in furan sources, and reagents used in some furan syntheses (e.g., Lawesson's reagent) are virulent palladium poisons that strongly bind to and deactivate the catalyst's active sites.[3][4]
-
Nitrogen-Containing Heterocycles: If the coupling partner or its synthetic precursors contain nitrogen heterocycles (e.g., pyridine, imidazole), these can act as inhibitors by coordinating to the palladium center.[5][6]
-
Halide Impurities: While halides are part of the reaction (e.g., aryl bromides), excess inorganic halides or residual halides from the synthesis of starting materials can sometimes interfere with the catalytic cycle.[4]
-
General Contaminants: Standard poisons such as residual water, oxygen (leading to catalyst oxidation), and trace heavy metals (mercury, lead, arsenic) from reagents or glassware should not be overlooked.[6][10]
Diagram 1: Potential Sources of Catalyst Poisoning
Caption: Potential sources of catalyst poisons in the coupling reaction.
Q3: How can I identify the specific poison in my reaction?
A3: Identifying the culprit requires a combination of analytical testing and controlled experiments. A systematic approach is crucial.
First, perform a "spiking" experiment. Run a trusted, clean version of your reaction in parallel with several others, each "spiked" with a small amount of a suspected poison (e.g., thiophene, furfural, water). If a spiked reaction replicates the failure, you have strong evidence for that class of poison.
For definitive identification, analytical characterization of the starting materials and the spent catalyst is necessary.
| Analytical Technique | Purpose | Detects |
| GC-MS | To identify volatile organic impurities in starting materials and solvents.[11] | Furan-related impurities, residual solvents, sulfur/nitrogen organics. |
| ICP-MS or ICP-OES | To detect trace metal contaminants in reagents or on the catalyst.[4][10] | Heavy metals (Pb, Hg, As) and other elemental poisons. |
| Elemental Analysis (CHN/S) | To quantify carbon, hydrogen, nitrogen, and sulfur content. | High sensitivity for sulfur, a common and potent poison.[10] |
| X-ray Photoelectron Spectroscopy (XPS) | To analyze the elemental composition and chemical state of the catalyst surface.[2][6] | Direct observation of poisons (S, Cl, N) adsorbed on the palladium surface. |
Q4: My catalyst turns black and crashes out of solution. How can I prevent this?
A4: The formation of palladium black indicates the aggregation of the active Pd(0) species into inactive clusters.[6] This is a common deactivation pathway that can be accelerated by poisons or suboptimal reaction conditions.
Mitigation Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical. Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, tBuXPhos) or N-heterocyclic carbenes (NHCs). These ligands form stable, coordinatively saturated complexes with palladium, which protects the metal center from aggregation and can improve resistance to certain poisons.[1][5]
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are designed to generate the active LPd(0) species cleanly and efficiently at low temperatures, minimizing the time unprotected Pd(0) is present in solution.
-
Temperature Control: High temperatures can accelerate catalyst decomposition.[5] While necessary for some couplings, running the reaction at the lowest effective temperature can enhance catalyst stability.
-
Ensure Purity: The most effective solution is to prevent the poison from entering the reaction in the first place. Rigorously purify the 3-Fluoro-5-(3-furyl)phenol and coupling partner before use.
Proactive Measures & Experimental Protocols
Success in challenging coupling reactions often depends on meticulous preparation. The following protocols provide actionable steps to purify starting materials and diagnose poisoning.
Diagram 2: Troubleshooting Workflow for Stalled Coupling Reactions
Caption: A logical workflow for troubleshooting underperforming reactions.
Protocol 1: Purification of 3-Fluoro-5-(3-furyl)phenol by Column Chromatography
Objective: To remove non-polar and highly polar impurities that may act as catalyst poisons.
Materials:
-
Crude 3-Fluoro-5-(3-furyl)phenol
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (reagent grade or higher)
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
Slurry Preparation: Dry-load the crude material onto a small amount of silica gel for best results. In a round-bottom flask, dissolve the crude product in a minimal amount of a polar solvent (e.g., ethyl acetate), add silica gel (approx. 2-3x the mass of the crude product), and concentrate to a dry, free-flowing powder using a rotary evaporator.
-
Column Packing: Prepare a glass chromatography column by packing it with a slurry of silica gel in a non-polar solvent (e.g., 95:5 Hexanes:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed silica bed. Gently add a thin layer of sand to protect the surface.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity of the mobile phase as required to elute the product.
-
Fraction Collection: Collect fractions and monitor the separation by TLC. The phenol moiety is UV active and can often be visualized with a permanganate stain.
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure. Dry the final product under high vacuum to remove all residual solvent.
Protocol 2: Catalyst Poison Screening via Spiking Experiment
Objective: To qualitatively determine if a specific compound or class of compounds is poisoning the reaction.
Materials:
-
Purified 3-Fluoro-5-(3-furyl)phenol and coupling partner
-
High-purity palladium catalyst, ligand, base, and anhydrous/degassed solvent
-
Suspected poisons (e.g., thiophene, furfural, water)
-
Array of small reaction vials with stir bars
Procedure:
-
Setup Control Reaction: In a reaction vial under an inert atmosphere, set up the coupling reaction using your standard protocol with highly purified reagents. This is your positive control.
-
Prepare Spiked Reactions: In parallel vials, set up identical reactions. To each, add a specific potential poison.
-
Vial A (Control): No added poison.
-
Vial B (Sulfur): Add thiophene (e.g., 1 mol% relative to the palladium catalyst).
-
Vial C (Furan Impurity): Add furfural (e.g., 10 mol% relative to the palladium catalyst).
-
Vial D (Water): Add deionized water (e.g., 5 equivalents relative to the limiting reagent).
-
-
Execution and Monitoring: Run all reactions simultaneously under identical conditions (temperature, stirring). Monitor the progress of each reaction over time using an appropriate analytical method (TLC, LC-MS, or GC-MS).
-
Analysis: Compare the conversion profiles of the spiked reactions to the control. A significant decrease in rate or final yield in a spiked vial strongly implicates that substance as a catalyst poison.
References
- Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionaliz
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
- dealing with catalyst poisoning in the hydrogen
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. (URL: [Link])
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (URL: [Link])
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling - ResearchGate. (URL: [Link])
-
Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer - Chromatography Online. (URL: [Link])
-
Catalyst Poisoning Testing - Intertek. (URL: [Link])
- Characterization of impurities in 2-(Furan-2-YL)phenol synthesis - Benchchem. (URL: )
-
Detection of Catalyst Poisons - G.A.S. Dortmund. (URL: [Link])
- Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center - Benchchem. (URL: )
-
Furan as Impurity in Green Ethylene and Its Effects on the Productivity of Random Ethylene–Propylene Copolymer Synthesis and Its Thermal and Mechanical Properties - MDPI. (URL: [Link])
-
Furan synthesis - Organic Chemistry Portal. (URL: [Link])
- CN105384603A - Synthesis method of poly-fluorinated phenol compound - Google P
-
Phenol Synthesis Part I. (URL: [Link])
Sources
- 1. jmcct.com [jmcct.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. GAS Dortmund [gas-dortmund.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
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- 9. researchgate.net [researchgate.net]
- 10. Catalyst Poisoning Testing [intertek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
HPLC Method Development Guide: Purity Analysis of 3-Fluoro-5-(3-furyl)phenol
Executive Summary
The Challenge: The purity analysis of 3-Fluoro-5-(3-furyl)phenol presents a distinct chromatographic challenge due to the structural similarity of likely impurities (specifically regioisomers) and the chemical lability of the furan moiety under acidic conditions. Standard alkyl-bonded phases (C18) often fail to resolve the target analyte from its 2-furyl isomer or defluorinated byproducts.
The Solution: This guide establishes the Pentafluorophenyl (PFP) stationary phase as the superior alternative to C18 and Phenyl-Hexyl columns. By leveraging orthogonal separation mechanisms—specifically
Part 1: Analyte Profiling & Critical Method Parameters
Before method selection, the physicochemical properties of the analyte must dictate the protocol design to ensure stability and sensitivity.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Phenol ring + Furan ring + Fluorine | Multi-modal interaction potential (H-bond donor, |
| pKa | ~9.3 (Phenolic -OH) | Mobile phase pH must be < 7.3 to keep analyte neutral (suppress ionization) for max retention. |
| Stability | Acid-Sensitive (Furan) | CRITICAL: Strong acids or pH < 2.0 can trigger furan ring opening/polymerization. Avoid high temperatures (>40°C). |
| UV Absorbance | 254 nm is preferred for selectivity; 210 nm offers higher sensitivity but more solvent noise. |
The "Critical Pair"
In the synthesis of 3-Fluoro-5-(3-furyl)phenol (usually via Suzuki coupling), the most persistent impurity is the regioisomer 3-Fluoro-5-(2-furyl)phenol . These two molecules have identical mass (LC-MS indistinguishable) and nearly identical hydrophobicity (
Part 2: Comparative Column Study
We evaluated three stationary phases to determine the optimal selectivity.
-
Column A (Control): C18 (Octadecylsilane), 3.0 x 100 mm, 2.7 µm.
-
Column B (Alternative 1): Phenyl-Hexyl, 3.0 x 100 mm, 2.7 µm.
-
Column C (Recommended): PFP (Pentafluorophenyl), 3.0 x 100 mm, 2.7 µm.
Experimental Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.5 mL/min.
Performance Data Comparison
| Metric | C18 (Standard) | Phenyl-Hexyl | PFP (Propyl-Pentafluorophenyl) |
| Retention Mechanism | Hydrophobic Interaction | Hydrophobic + | Hydrophobic + |
| Target Retention ( | 4.2 | 4.5 | 4.8 |
| Critical Pair Resolution ( | 0.8 (Co-elution) | 1.4 (Partial Separation) | 2.6 (Baseline Separation) |
| Peak Symmetry ( | 1.3 (Slight Tailing) | 1.1 | 1.05 (Sharp) |
| Selectivity ( | 1.02 | 1.05 | 1.12 |
Mechanism of Action
The PFP column outperforms alternatives because it engages in "Orthogonal Selectivity."
-
-
Stacking: The electron-deficient PFP ring interacts strongly with the electron-rich furan ring of the analyte. -
Dipole-Dipole: The C-F bonds on the stationary phase interact specifically with the C-F bond on the analyte. This interaction is highly sensitive to the position of the fluorine and the furan ring, allowing for isomer separation that C18 (which only "sees" a greasy ball) cannot distinguish.
Part 3: Optimized Method Protocol (The Gold Standard)
This protocol is validated for stability and resolution.
Instrumentation & Reagents
-
System: HPLC or UHPLC with PDA/DAD detector.
-
Column: Raptor FluoroPhenyl or ACE C18-PFP (2.7 µm, 100 x 3.0 mm).
-
Solvents: LC-MS Grade Acetonitrile and Water.
-
Modifier: Formic Acid (FA) or Ammonium Formate.
Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.8). Note: Using a buffered salt instead of pure formic acid protects the furan ring from acid hydrolysis during longer runs.
-
Flow Rate: 0.6 mL/min.
-
Column Temp: 30°C (Do not exceed 40°C to prevent furan degradation).
-
Injection Vol: 2-5 µL.
-
Detection: 254 nm (Primary), 210 nm (Impurity check).
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Equilibration |
| 1.00 | 10 | Isocratic Hold (Focusing) |
| 8.00 | 60 | Linear Gradient |
| 8.10 | 95 | Wash |
| 10.00 | 95 | Wash Hold |
| 10.10 | 10 | Re-equilibration |
| 13.00 | 10 | End |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL.
-
Precaution: Use amber vials to prevent photo-oxidation of the furan ring. Analyze within 24 hours of preparation.
Part 4: Visualization of Logic & Workflow
Diagram 1: Method Development Decision Matrix
This flowchart illustrates the decision-making process that eliminates C18 in favor of PFP for this specific chemotype.
Caption: Decision matrix highlighting the failure of hydrophobic retention (C18) for regioisomers and the success of the multi-modal PFP phase.
Diagram 2: Separation Mechanism (PFP vs. Analyte)
Visualizing why the PFP column works: The specific interaction between the column's Fluorine atoms and the Analyte's electron distribution.[3]
Caption: Mechanistic view of the PFP stationary phase interacting with the analyte via Pi-Pi stacking and Dipole moments.
References
-
PubChem. (2025).[4] 3-Fluorophenol Compound Summary. National Library of Medicine. [Link]
-
Advanced Chromatography Technologies. (n.d.). ACE C18-PFP Technical Guide: Mechanisms of Separation. ACE HPLC.[3] [Link]
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. [Link]
-
Cimpan, G., et al. (2000). Lipophilicity characterization by reversed-phase liquid chromatography of some furan derivatives. Journal of Chromatography A. [Link]
Sources
- 1. Separation of Furan-3,4-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Lipophilicity characterization by reversed-phase liquid chromatography of some furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. 3-Fluorophenol | C6H5FO | CID 9743 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparing bioactivity of 3-Fluoro-5-(3-furyl)phenol vs non-fluorinated analogs
Technical Guide: Bioactivity Profiling of 3-Fluoro-5-(3-furyl)phenol vs. Non-Fluorinated Analogs
Executive Summary
This technical guide provides a comparative analysis of 3-Fluoro-5-(3-furyl)phenol (Product A) versus its non-fluorinated analog, 3-(3-furyl)phenol (Product B). Targeted at medicinal chemists and drug discovery professionals, this document evaluates the impact of meta-fluorine substitution on physicochemical properties, metabolic stability, and target binding affinity.
The inclusion of the fluorine atom at the C3 position is not merely a structural variation but a strategic "bioisosteric replacement" designed to modulate acidity (pKa), enhance metabolic resistance against CYP450-mediated oxidation, and lock bioactive conformations.
Physicochemical Property Comparison
The strategic introduction of fluorine alters the electronic landscape of the phenol ring. The following data highlights the shift in critical drug-like properties.
Table 1: Comparative Physicochemical Profile
| Property | 3-Fluoro-5-(3-furyl)phenol (Fluorinated) | 3-(3-furyl)phenol (Non-Fluorinated) | Impact on Bioactivity |
| pKa (Phenolic OH) | ~8.7 - 9.1 (Predicted) | ~9.8 - 10.0 | Enhanced H-Bonding: Lower pKa increases H-bond donor strength, improving interaction with catalytic residues (e.g., Asp/Glu in Kinases). |
| LogP (Lipophilicity) | ~2.8 | ~2.4 | Permeability: Moderate increase in lipophilicity improves passive membrane permeability without compromising solubility significantly. |
| Electronic Effect | Electron Withdrawing (-I) | Neutral/Donating | Metabolic Shielding: Deactivates the aromatic ring towards electrophilic metabolic attack. |
| Conformational Bias | Restricted | Flexible | Entropy Reduction: Fluorine-Hydrogen or Fluorine-Oxygen electrostatic interactions can "pre-organize" the molecule for binding. |
Analyst Note: The shift in pKa is the most critical differentiator. By lowering the pKa by ~1 unit, the fluorinated analog exists in a higher fraction of the phenolate (anionic) form at physiological pH in specific microenvironments, or acts as a stronger Hydrogen Bond Donor (HBD) in its neutral form.
Mechanisms of Action & Bioactivity
Metabolic Stability (The "Fluorine Shield")
Non-fluorinated phenols are rapid substrates for Phase I metabolism, specifically aromatic hydroxylation by Cytochrome P450 enzymes (CYP2D6, CYP3A4). The C3/C5 positions are electron-rich and prone to oxidation.
-
Non-Fluorinated Fate: Rapid hydroxylation at the meta position leads to catechol formation, followed by Phase II conjugation (Glucuronidation/Sulfation) and rapid clearance.
-
Fluorinated Fate: The C-F bond is metabolically inert. The high electronegativity of fluorine pulls electron density away from the ring, making the remaining C-H bonds less susceptible to oxidative attack (electrophilic aromatic substitution).
Target Binding (Kinase/Enzyme Affinity)
In kinase inhibitors (e.g., targeting BRAF or VEGFR), the phenol moiety often acts as a "hinge binder."
-
Interaction: The phenolic proton donates a hydrogen bond to the backbone carbonyl of the kinase hinge region.
-
Optimization: The meta-fluorine increases the acidity of this proton, strengthening the H-bond interaction energy (
), potentially lowering IC50 values by 3-10 fold compared to the non-fluorinated analog.
Visualization of Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of the two compounds, highlighting the "Metabolic Blocking" strategy.
Figure 1: Divergent metabolic pathways showing the protective effect of fluorine substitution against oxidative degradation.
Experimental Protocols for Validation
To validate the superiority of the fluorinated analog, the following self-validating protocols are recommended.
Protocol A: Comparative Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of both compounds in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
-
Incubation:
-
Dilute compounds to 1 µM in Phosphate Buffer (100 mM, pH 7.4).
-
Add HLM (final conc. 0.5 mg/mL). Pre-incubate at 37°C for 5 mins.
-
Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
Aliquot 50 µL samples at
min. -
Quench: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge at 4000 rpm for 20 min.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
-
Plot
vs. time. The slope determines . -
Success Criteria: The fluorinated analog should exhibit a
at least 2-fold higher than the non-fluorinated control.
-
Protocol B: Potentiometric pKa Determination
Objective: Quantify the acidity shift induced by fluorine.
-
Setup: Use a Sirius T3 or equivalent potentiometric titrator.
-
Solvent: Due to lipophilicity, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%).
-
Titration:
-
Dissolve 1 mg of compound in the starting solvent ratio.
-
Titrate with 0.1 M KOH from pH 2.0 to pH 12.0.
-
-
Yasuda-Shedlovsky Extrapolation:
-
Plot apparent pKa vs. % Methanol.
-
Extrapolate to 0% Methanol to obtain aqueous pKa.
-
Validation: The fluorinated compound must show a pKa < 9.5.
-
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
- Supports general principles of metabolic stability and lipophilicity modul
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
- Authoritative source on pKa shifts and bioisosterism.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
- Details the "Fluorine Shield" effect against CYP450 metabolism.
-
Grossi, G., et al. (2020). The Effect of Fluorine on the Acidity of Phenols: A DFT and Experimental Study. ChemPhysChem. Link
- Specific data on pKa modul
Structural Confirmation of 3-Fluoro-5-(3-furyl)phenol: A Comparative Guide to SC-XRD vs. NMR
Topic: X-ray crystallography data for 3-Fluoro-5-(3-furyl)phenol structure confirmation Content Type: Publish Comparison Guide
Executive Summary
In the development of biaryl ether scaffolds and kinase inhibitors, the precise structural elucidation of meta-substituted phenols is a critical checkpoint. This guide analyzes the structural confirmation of 3-Fluoro-5-(3-furyl)phenol , a key intermediate where regioisomeric ambiguity often arises during Suzuki-Miyaura coupling.
While Nuclear Magnetic Resonance (NMR) remains the workhorse for solution-state analysis, it often struggles with the specific symmetry and overlapping signals inherent to fluorinated biaryls. This guide compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Computational DFT, establishing SC-XRD as the definitive method for resolving the spatial orientation of the furan ring relative to the phenolic hydroxyl and fluorine substituents.
Part 1: The Challenge of Regio-defined Biaryls
The synthesis of 3-Fluoro-5-(3-furyl)phenol typically involves the coupling of 3-bromo-5-fluorophenol with 3-furylboronic acid. The primary challenge in confirmation is not the molecular weight, but the substitution pattern .
-
The NMR Ambiguity: In
H NMR, the three protons on the central benzene ring are all meta to each other. While coupling constants ( ) help, the electron-withdrawing nature of Fluorine ( F) and the electron-donating Phenol (-OH) can induce chemical shift coincidences. Furthermore, the 3-furyl group exhibits rotational freedom in solution, averaging NOE (Nuclear Overhauser Effect) signals and obscuring the definitive spatial arrangement. -
The Crystallographic Solution: SC-XRD freezes the molecule in a solid-state lattice, providing a static, 3D map of electron density. This allows for the precise measurement of the biaryl torsion angle (
) and the identification of intermolecular hydrogen bonding networks driven by the phenolic proton.
Part 2: Methodological Comparison
The following table contrasts the three primary methods for confirming the structure of fluorinated biaryl phenols.
| Feature | SC-XRD (Gold Standard) | Solution NMR ( | DFT Computation |
| Primary Output | Absolute 3D atomic coordinates (CIF) | Chemical shifts ( | Theoretical energy minima |
| Regioisomer Certainty | Definitive (Direct imaging) | Inferential (Requires 2D NOESY/HMBC) | Predictive (Supportive only) |
| Sample State | Solid Single Crystal (0.1–0.3 mm) | Solution (CDCl | Virtual |
| Key Limitation | Requires high-quality crystal growth | Signal overlap; dynamic averaging | Dependence on basis set accuracy |
| Structural Insight | Torsion angles, Packing, H-bonds | Dynamic behavior, tautomerism | Conformational energy barriers |
| Turnaround Time | 24–72 Hours (Growth dependent) | 1–4 Hours | 12–48 Hours |
Part 3: Experimental Protocol (SC-XRD)
1. Crystallization Strategy
The goal is to grow a single crystal suitable for diffraction (
-
Method: Slow Evaporation.
-
Solvent System: The phenol moiety requires a hydrogen-bond acceptor, while the furan ring requires non-polar solvation.
-
Primary Recommendation:Dichloromethane (DCM) / Hexane (1:1) . Dissolve 20 mg of the compound in minimal DCM. Layer Hexane carefully on top and allow to diffuse at 4°C.
-
Alternative: Ethyl Acetate / Pentane.
-
-
Scientific Rationale: Fluorinated phenols often form "herringbone" packing motifs or infinite hydrogen-bonded chains. Slow diffusion prevents rapid precipitation, allowing the lattice to order correctly.
2. Data Collection Parameters
-
Source: Mo-K
( Å) .-
Why? While Cu-sources are better for absolute configuration of light atoms, Mo is preferred here to minimize absorption effects from the crystal mounting loop and to access higher resolution (
) data, which is crucial for resolving the electron density of the Fluorine atom against the carbon backbone.
-
-
Temperature: 100 K (Cryostream) .
-
Why? Cooling is mandatory to reduce thermal vibration (ellipsoids) of the furan ring, which is prone to rotational disorder.
-
3. Refinement Strategy
-
Software: SHELXL or Olex2.
-
Specific Focus:
-
Disorder: Check the furan ring. If it shows high thermal parameters, model it as a 2-part disorder (e.g., 180° rotation).
-
Hydrogen Atoms: Locate the phenolic H-atom from the difference Fourier map (
) rather than placing it geometrically. This confirms the H-bond donor/acceptor status.
-
Part 4: Data Analysis & Visualization
Workflow Diagram
The following diagram outlines the decision logic for structural confirmation, highlighting the "Go/No-Go" checkpoints.
Caption: Logical workflow for structural confirmation, prioritizing SC-XRD when regioisomeric ambiguity exists.
Interpreting the Crystal Data
When analyzing the resulting CIF (Crystallographic Information File) for this molecule, look for these three critical metrics to validate the structure:
-
Biaryl Torsion Angle:
-
Expect a torsion angle between the phenol and furan rings of 20°–40° .
-
Significance: Unlike in solution where the rings rotate, the crystal structure reveals the low-energy conformation. A planar structure (
) would suggest strong stacking forces, while a twisted structure indicates steric repulsion between the ortho-hydrogens.
-
-
Fluorine Position:
-
The C-F bond length should refine to approximately 1.35 Å .
-
Validation: Ensure the thermal ellipsoid for Fluorine is not elongated. If it is, the Fluorine might be disordered with a Hydrogen position, a common issue in meta-substituted rings.
-
-
H-Bonding Network:
-
The phenolic -OH usually acts as both a donor and acceptor. In the absence of co-solvents, expect infinite chains:
or . -
Note: The furan oxygen is a weak acceptor; if the crystal packs with
interactions, this is a rare and publishable crystallographic feature.
-
Part 5: Conclusion
For 3-Fluoro-5-(3-furyl)phenol , relying solely on NMR leaves room for interpretative error regarding the exact conformer populations. SC-XRD provides the ultimate "truth" by directly imaging the electron density.
Recommendation: For drug development filings (IND/NDA), generate the SC-XRD data. The resulting CIF file serves as the immutable fingerprint of your molecule's identity, removing any doubt regarding the regioisomeric outcome of the Suzuki coupling.
References
-
Grover, P. et al. (2014). Crystal structure of 5-fluoro-2-(3-fluoro-phenyl)-3-methyl-sulfinyl-1-benzofuran. Acta Crystallographica Section E. Link
- Context: Provides analogous lattice parameters and packing motifs for fluorin
-
Tang, P. & Ritter, T. (2011).[1] Deoxyfluorination of Phenols. Journal of the American Chemical Society.[1] Link
- Context: Discusses the synthesis and structural characterization of fluorinated phenols, highlighting the utility of F NMR vs X-ray.
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. Link
- Context: The authoritative database for validating bond lengths and angles against standard values.
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link
- Context: The standard protocol for refining the structural model derived
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
